Product packaging for 1,3-Diethylbenzene(Cat. No.:CAS No. 68584-01-0)

1,3-Diethylbenzene

Cat. No.: B7770003
CAS No.: 68584-01-0
M. Wt: 134.22 g/mol
InChI Key: AFZZYIJIWUTJFO-UHFFFAOYSA-N
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Description

1,3-Diethylbenzene is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B7770003 1,3-Diethylbenzene CAS No. 68584-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3
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InChI Key

AFZZYIJIWUTJFO-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC(=CC=C1)CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID1022003
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [CHEMINFO]
Record name 1,3-Diethylbenzene
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Boiling Point

181.1 °C
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Flash Point

56 °C
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Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C
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Density

0.8602 @ 20 °C/4 °C
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Vapor Pressure

1.13 [mmHg], 1.20 mm Hg @ 25 °C
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Impurities

Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes.
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CAS No.

141-93-5, 68584-01-0
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Melting Point

-83.9 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diethylbenzene (B91504), a significant aromatic hydrocarbon. The document details its synthesis, with a focus on the prevalent Friedel-Crafts alkylation method, and outlines its key physical and chemical properties. Experimental protocols for its preparation and purification are provided, alongside spectroscopic data for characterization. This guide is intended to be a valuable resource for professionals in research and development who require a thorough understanding of this compound.

Core Properties of this compound

This compound, also known as m-diethylbenzene, is a colorless liquid with the chemical formula C₁₀H₁₄. It is one of three isomers of diethylbenzene, the others being 1,2- (ortho) and 1,4- (para) diethylbenzene. The meta-isomer is of particular interest in various chemical syntheses.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Weight134.22 g/mol
Melting Point-83.9°C
Boiling Point181.1°C
Density (at 20°C)0.864g/mL
Refractive Index (at 20°C)1.496
Flash Point56°C
Solubility in Water24mg/L at 25°C
LogP (Octanol-Water Partition Coefficient)4.44

Synthesis of this compound

The primary industrial and laboratory method for the synthesis of diethylbenzenes is the Friedel-Crafts alkylation of benzene (B151609). This reaction typically employs an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The direct alkylation of benzene to produce diethylbenzenes typically results in a mixture of the ortho, meta, and para isomers. The equilibrium mixture of diethylbenzene isomers contains approximately 3% ortho, 69% meta, and 28% para isomers.[1][2] The formation of the thermodynamically more stable meta-isomer is favored under conditions that allow for isomerization. Zeolite catalysts can also be employed to influence the isomer distribution.[3]

A common strategy to maximize the yield of this compound involves a two-step process:

  • Friedel-Crafts Alkylation: Benzene is reacted with an ethylating agent to produce a mixture of ethylbenzene (B125841) and diethylbenzene isomers.

  • Isomerization: The resulting diethylbenzene mixture, which may be rich in the para-isomer, is then subjected to isomerization conditions to convert the ortho- and para-isomers into the more stable meta-isomer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent isomerization to enrich the this compound content.

1. Friedel-Crafts Alkylation of Benzene with Ethyl Bromide

This protocol describes a general laboratory procedure for the synthesis of a mixture of diethylbenzene isomers.

  • Materials:

    • Benzene (anhydrous)

    • Ethyl bromide

    • Aluminum chloride (anhydrous, powdered)

    • Hydrochloric acid (10% aqueous solution)

    • Sodium bicarbonate (5% aqueous solution)

    • Anhydrous magnesium sulfate

    • Dichloromethane (B109758) (or diethyl ether)

    • Round-bottom flask (equipped with a reflux condenser, dropping funnel, and a gas trap)

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

  • Procedure:

    • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

    • To the round-bottom flask, add anhydrous benzene and powdered anhydrous aluminum chloride.

    • Cool the flask in an ice bath and begin stirring.

    • Slowly add ethyl bromide from the dropping funnel to the stirred mixture. The reaction is exothermic, so maintain the temperature between 0-5°C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.

    • The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

    • Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice in a beaker. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Add dichloromethane or diethyl ether to extract the organic products.

    • Wash the organic layer sequentially with 10% hydrochloric acid, water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The resulting crude product is a mixture of ethylbenzene and diethylbenzene isomers.

2. Isomerization of Diethylbenzene Mixture to Enrich this compound

This protocol outlines the general procedure for isomerizing a mixture of diethylbenzenes to favor the formation of the meta-isomer.

  • Materials:

    • Diethylbenzene isomer mixture (from the previous step)

    • Aluminum chloride (anhydrous)

    • Dry HCl gas (optional, as a promoter)

    • Reaction vessel with a stirrer and heating capabilities

  • Procedure:

    • Charge the diethylbenzene isomer mixture into the reaction vessel.

    • Add anhydrous aluminum chloride to the mixture with stirring.

    • If used, a stream of dry HCl gas can be bubbled through the mixture to act as a promoter.

    • Heat the mixture to a temperature typically in the range of 80-120°C.

    • The isomerization process is monitored over time using GC analysis to determine the isomer distribution.

    • Once the desired enrichment of the meta-isomer is achieved, cool the reaction mixture.

    • Quench the reaction by carefully adding water or a dilute acid.

    • Work up the product as described in the Friedel-Crafts alkylation protocol (extraction, washing, and drying).

3. Purification by Fractional Distillation

Due to the close boiling points of the diethylbenzene isomers (o: 183.4°C, m: 181.1°C, p: 183.8°C), their separation by simple distillation is challenging. However, high-efficiency fractional distillation can be employed to separate the lower-boiling this compound from the ortho and para isomers.[4]

  • Apparatus:

    • A fractional distillation setup with a high-efficiency packed column (e.g., Vigreux or Raschig rings).

    • Heating mantle with a stirrer.

    • Thermometer and condenser.

    • Collection flasks.

  • Procedure:

    • Charge the enriched this compound mixture into the distillation flask.

    • Heat the mixture slowly to initiate boiling.

    • Carefully control the heating rate to establish a temperature gradient along the fractional distillation column.

    • Collect the fraction that distills at a temperature close to the boiling point of this compound (181.1°C).

    • The purity of the collected fractions should be monitored by GC analysis.

Visualizing the Synthesis and Workflow

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Friedel-Crafts Alkylation Pathway

Friedel_Crafts_Alkylation Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + C₂H₅Br / AlCl₃ Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Ethylbenzene AlCl3_catalyst AlCl₃ (Catalyst) AlCl3_catalyst->Ethylbenzene DEB_mixture Diethylbenzene Isomers (ortho, meta, para) Ethylbenzene->DEB_mixture + C₂H₅Br / AlCl₃ m_DEB This compound DEB_mixture->m_DEB Isomerization

Caption: Friedel-Crafts alkylation of benzene to produce this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Start Alkylation Friedel-Crafts Alkylation (Benzene + Ethyl Bromide + AlCl₃) Start->Alkylation Quenching Reaction Quenching (Ice/Water) Alkylation->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying & Solvent Removal Extraction->Drying Isomer_Mixture Diethylbenzene Isomer Mixture Drying->Isomer_Mixture Isomerization Isomerization (Heat, AlCl₃) Isomer_Mixture->Isomerization Enriched_Mixture This compound Enriched Mixture Isomerization->Enriched_Mixture Distillation Fractional Distillation Enriched_Mixture->Distillation Pure_Product Pure this compound Distillation->Pure_Product Characterization Characterization (GC, NMR, IR) Pure_Product->Characterization End End Characterization->End

Caption: Logical workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂), and multiplets for the aromatic protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the methyl, methylene, and aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as bands corresponding to the aromatic ring vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 134.22). Fragmentation patterns will also be observed, which can aid in structural confirmation.

This guide provides a foundational understanding of the synthesis and properties of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more specialized procedures and safety information.

References

An In-depth Technical Guide to 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141-93-5

This technical guide provides a comprehensive overview of 1,3-Diethylbenzene (B91504), tailored for researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.

Physicochemical Properties

This compound, also known as m-diethylbenzene, is a colorless liquid with an aromatic odor.[1][2] It is a flammable organic compound that is insoluble in water but miscible with many organic solvents such as ethanol (B145695) and ether.[3][4]

PropertyValueReference
Molecular Formula C₁₀H₁₄[5]
Molecular Weight 134.22 g/mol [6]
CAS Number 141-93-5[2][5][6][7]
Appearance Colorless liquid[2]
Odor Aromatic[1]
Boiling Point 181.1 °C[6]
Melting Point -83.9 °C[6]
Density 0.864 g/mL at 20 °C[4]
Flash Point 56 °C[6]
Solubility Insoluble in water; Miscible with ethanol, ether, acetone[3][4][6]
Refractive Index 1.4955 at 20 °C[6]
Vapor Pressure 1.13 mm Hg[2]
LogP (Octanol/Water Partition Coefficient) 4.44[6]

Spectroscopic Data

SpectroscopyDataReference
¹H NMR Available[8]
¹³C NMR Available[8]
IR Spectra Available[5][9]
Mass Spectrum Available[9]
UV/Visible Spectrum Max absorption (isooctane): 258 nm, 264 nm, 268 nm, 272 nm[3][9]

Synthesis of this compound

This compound is primarily synthesized through two industrial methods: Friedel-Crafts alkylation of benzene (B151609) and the disproportionation of ethylbenzene (B125841).

Friedel-Crafts Alkylation of Benzene

This classic electrophilic aromatic substitution reaction involves the ethylation of benzene using an ethylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G benzene Benzene reaction Friedel-Crafts Alkylation benzene->reaction ethylene Ethylene (or Ethyl Halide) ethylene->reaction catalyst AlCl₃ (catalyst) catalyst->reaction product This compound (and other isomers) reaction->product

Synthesis via Friedel-Crafts Alkylation.
Disproportionation of Ethylbenzene

This process involves the redistribution of ethyl groups from one ethylbenzene molecule to another, yielding benzene and a mixture of diethylbenzene isomers. This reaction is often catalyzed by zeolites.

G ethylbenzene 2 x Ethylbenzene reaction Disproportionation ethylbenzene->reaction catalyst Zeolite Catalyst (e.g., HZSM-5) catalyst->reaction product_deb This compound (and other isomers) reaction->product_deb product_b Benzene reaction->product_b

Synthesis via Disproportionation of Ethylbenzene.

Experimental Protocols

Friedel-Crafts Alkylation of Benzene (Illustrative Laboratory Scale)
  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using calcium chloride guard tubes.

  • Reaction Initiation : Charge the flask with anhydrous aluminum chloride (AlCl₃) and an excess of dry benzene. Cool the mixture in an ice bath.

  • Addition of Alkylating Agent : Slowly add chloroethane (B1197429) from the dropping funnel to the stirred suspension. Maintain the reaction temperature below 10 °C.

  • Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure complete reaction.

  • Workup : Cool the reaction mixture and pour it cautiously onto crushed ice. Separate the organic layer, wash it with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with water.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate. Remove the benzene by distillation. The resulting mixture of diethylbenzene isomers can be separated by fractional distillation.

Disproportionation of Ethylbenzene over a Zeolite Catalyst
  • Catalyst Preparation : Prepare a modified HZSM-5 zeolite catalyst by calcination followed by treatment with a silylating agent like tetraethyl orthosilicate (B98303) to control pore size and enhance para-selectivity.[1]

  • Reactor Setup : Load the catalyst into a fixed-bed continuous down-flow reactor.[1]

  • Reaction Conditions : Pass a feed of ethylbenzene over the catalyst bed at a temperature range of 553–598 K and a defined liquid hourly space velocity (LHSV).[1]

  • Product Collection and Analysis : The product stream is cooled and collected. The composition of the product mixture, including the different diethylbenzene isomers and benzene, is analyzed by gas chromatography.[1]

Applications in Research and Development

This compound serves several key roles in scientific and industrial settings:

  • Chemical Intermediate : It is a crucial intermediate in the production of divinylbenzene, which is used in the manufacturing of ion-exchange resins and synthetic rubber.[2]

  • Solvent : Due to its organic nature and relatively low volatility, it is used as a solvent in various chemical reactions and formulations.[3]

  • Powderless Etching : It finds application in powderless etching processes.[2]

  • Analytical Standard : It is utilized as an analytical reference standard for the quantification of this compound in various matrices, including petroleum products and environmental samples, using techniques like GC-MS.

Metabolism and Toxicological Insights

While this compound itself is not extensively studied for its metabolic pathways, research on the closely related compound 1,3-diethenylbenzene in rats provides valuable insights. The metabolism of 1,3-diethenylbenzene proceeds through a reactive oxirane intermediate, leading to the formation of various metabolites, including phenylglyoxylic acid, mandelic acid, and mercapturic acid derivatives, which are excreted in the urine.[6] In animal studies, this compound has been observed to cause increased liver and thyroid weight in rats.[2]

G cluster_0 Metabolic Pathway of a Related Compound (1,3-Diethenylbenzene) start 1,3-Diethenylbenzene intermediate 3-Ethenylphenyloxirane (Reactive Intermediate) start->intermediate Oxidation metabolite1 3-Ethenylphenylglyoxylic Acid intermediate->metabolite1 metabolite2 3-Ethenylmandelic Acid intermediate->metabolite2 metabolite3 Mercapturic Acid Derivatives intermediate->metabolite3 urine Excreted in Urine metabolite1->urine metabolite2->urine metabolite3->urine

Metabolic pathway of 1,3-diethenylbenzene.[6]

Safety and Handling

This compound is a flammable liquid and vapor and poses several health hazards.[10][11]

Hazard CategoryGHS ClassificationPrecautionary Statements
Flammability Flammable liquid and vapor (H226)P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.
Skin Irritation Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.
Eye Irritation Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Environmental Hazard Toxic to aquatic life with long lasting effects (H411)P273: Avoid release to the environment. P391: Collect spillage.

Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection : Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves.[1]

  • Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[1]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3][12]

Disposal:

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

References

An In-depth Technical Guide to the Chemical Structure and Properties of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene (B91504) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It consists of a benzene (B151609) ring substituted with two ethyl groups at the meta positions. This colorless liquid is a significant industrial chemical, primarily serving as a precursor in the production of divinylbenzene, which is used as a cross-linking agent in the manufacture of polymers such as polystyrene resins. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a comparison with its isomers.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, alongside those of its ortho and para isomers for comparative analysis.

Physical Properties of Diethylbenzene Isomers
Property1,2-DiethylbenzeneThis compound1,4-Diethylbenzene
CAS Number 135-01-3141-93-5105-05-5
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molar Mass ( g/mol ) 134.22134.22134.22
Appearance Colorless liquidColorless liquidColorless liquid
Melting Point (°C) -31.2-83.9-42.8
Boiling Point (°C) 184181.1183
Density (g/mL at 20°C) 0.8800.8640.862
Refractive Index (n20/D) 1.50351.4961.495
Solubility Insoluble in water; soluble in alcohol, ether, benzene, and carbon tetrachloride.Insoluble in water; miscible with ethanol, ether, acetone, and benzene.[1]Insoluble in water; soluble in organic solvents.
Flash Point (°C) 575656
Autoignition Temperature (°C) 430430428
Spectroscopic Data for this compound
Spectroscopic DataValues
¹H NMR (CDCl₃, ppm) δ 7.25-6.95 (m, 4H, Ar-H), 2.65 (q, 4H, -CH₂-), 1.25 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 144.2 (Ar-C), 128.3 (Ar-CH), 126.0 (Ar-CH), 125.7 (Ar-CH), 29.0 (-CH₂-), 15.7 (-CH₃)
Infrared (cm⁻¹) 3050-2850 (C-H stretch), 1605, 1480 (C=C aromatic stretch), 780, 690 (C-H aromatic bend)
Mass Spectrometry (m/z) 134 (M+), 119, 105, 91

Industrial Production and Applications

This compound is primarily produced as a side-product during the industrial synthesis of ethylbenzene (B125841) via the Friedel-Crafts alkylation of benzene with ethylene. The resulting mixture of diethylbenzene isomers is then separated. The main application of this compound is in the production of 1,3-divinylbenzene (B87150) through catalytic dehydrogenation. Divinylbenzene is a crucial cross-linking agent for polymers used in ion-exchange resins and specialty rubbers.

industrial_workflow cluster_alkylation Alkylation Process cluster_separation Separation and Purification cluster_application Application Benzene Benzene Reactor Alkylation Reactor (Lewis Acid Catalyst) Benzene->Reactor Ethylene Ethylene Ethylene->Reactor Product_Mix Crude Product Mix (Ethylbenzene, DEB isomers, etc.) Reactor->Product_Mix Distillation1 Fractional Distillation (Ethylbenzene Separation) Product_Mix->Distillation1 DEB_Isomers Diethylbenzene Isomers Distillation1->DEB_Isomers Bottoms Distillation2 Isomer Separation (Fractional Distillation) m_DEB This compound (Product) Distillation2->m_DEB Separated Isomer o_p_DEB 1,2- & 1,4-Diethylbenzene Distillation2->o_p_DEB Other Isomers DEB_Isomers->Distillation2 Dehydrogenation Catalytic Dehydrogenation (Fe₂O₃ catalyst, ~600°C, Steam) m_DEB->Dehydrogenation DVB 1,3-Divinylbenzene Dehydrogenation->DVB

Industrial production and application of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation (Adapted Protocol)

This protocol is adapted from the Friedel-Crafts ethylation of 1,2,4-trimethylbenzene (B165218) and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

  • Reagents: Benzene (anhydrous), ethyl bromide (or ethyl chloride), anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (anhydrous), crushed ice, deionized water, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.

  • Equipment: Three-neck round-bottom flask, reflux condenser with a drying tube, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: Add 50 mL of anhydrous benzene and 100 mL of anhydrous dichloromethane to the flask. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (0.22 mol) in portions to the stirred solution, maintaining the temperature below 10°C.

  • Addition of Ethylating Agent: Add ethyl bromide (0.22 mol) dropwise from the dropping funnel over 30-45 minutes, keeping the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by GC-MS.

  • Quenching: Cool the flask in an ice bath and slowly pour the reaction mixture onto a beaker containing 200 g of crushed ice and 50 mL of water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to separate the diethylbenzene isomers.

synthesis_mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Second Alkylation (meta-directing) EtBr Ethyl Bromide (CH₃CH₂Br) Electrophile Electrophilic Complex [CH₃CH₂]⁺[AlCl₃Br]⁻ EtBr->Electrophile + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Benzene Benzene Ring AreniumIon Arenium Ion Intermediate (Sigma Complex) Benzene->AreniumIon + [CH₃CH₂]⁺ Ethylbenzene Ethylbenzene AreniumIon->Ethylbenzene - H⁺ Ethylbenzene2 Ethylbenzene MetaProduct This compound Ethylbenzene2->MetaProduct + [CH₃CH₂]⁺, then - H⁺

Mechanism of Friedel-Crafts di-ethylation of benzene.
Purification of this compound by Fractional Distillation

Principle: The diethylbenzene isomers have slightly different boiling points, allowing for their separation by fractional distillation. A fractionating column with a large surface area (e.g., packed with glass beads or Raschig rings) is used to achieve multiple vaporization-condensation cycles, leading to a better separation.

Procedure:

  • Set up a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude diethylbenzene mixture, a fractionating column, a condenser, and a collection flask.

  • Slowly heat the mixture. The vapor will rise through the fractionating column.

  • The component with the lowest boiling point (this compound) will reach the top of the column first and distill over.

  • Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (181.1°C).

  • Change the collection flask as the temperature begins to rise to separate the other isomers.

Analysis of Diethylbenzene Isomers by GC-MS

Objective: To identify and quantify the components of a diethylbenzene isomer mixture.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Oven Program: A temperature gradient to separate the isomers based on their boiling points and interaction with the stationary phase.

  • MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer scanning a suitable m/z range.

Procedure:

  • Prepare a dilute solution of the diethylbenzene isomer mixture in dichloromethane.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Run the specified temperature program.

  • Identify the peaks in the chromatogram based on their retention times and mass spectra.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

gcms_workflow Sample Diethylbenzene Isomer Mixture in Dichloromethane Injector GC Injector (Splitless, 250°C) Sample->Injector Column GC Column (e.g., DB-5ms, Temperature Program) Injector->Column MS_Source MS Ion Source (Electron Ionization, 70 eV) Column->MS_Source MassAnalyzer Mass Analyzer (Quadrupole) MS_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Results Identification and Quantification of Isomers DataSystem->Results

Workflow for the analysis of diethylbenzene isomers by GC-MS.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis, primarily through Friedel-Crafts alkylation, and its purification by fractional distillation are established industrial and laboratory processes. The primary application of this compound lies in its conversion to 1,3-divinylbenzene, a key monomer in the polymer industry. The analytical techniques outlined, particularly GC-MS, are essential for quality control and research involving this compound and its isomers. This guide provides a foundational understanding for professionals working with this compound in research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylbenzene (B91504) (m-diethylbenzene) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with two ethyl groups at the meta positions. It is a colorless liquid at room temperature and serves as a crucial intermediate and solvent in various chemical syntheses.[1][2] Its primary industrial application is in the production of divinylbenzene (B73037), a cross-linking agent used in the manufacturing of polymers like polystyrene-based ion-exchange resins.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented. This section summarizes key quantitative data in structured tables for ease of reference and comparison.

General and Physical Properties

This table outlines the fundamental physical constants and properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄[3][4]
Molecular Weight 134.22 g/mol [3][4]
Appearance Colorless liquid[5][6]
Odor Aromatic[7]
CAS Number 141-93-5[3][8]
Density 0.864 g/mL at 20 °C[3][4][8]
Melting Point -83.9 °C to -84 °C[4][5][9]
Boiling Point 181.1 °C to 182 °C at 760 mmHg[5][9][10]
Refractive Index (n20/D) 1.4955 to 1.496[3][5][8]
Vapor Pressure 1.15 mmHg at 25 °C[10]
Water Solubility 24 mg/L at 25 °C (Insoluble)[9]
Solubility in other solvents Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.[4][5][9]
LogP (Octanol/Water Partition Coefficient) 4.44[5]
Thermochemical and Safety Properties

This table provides data related to the compound's thermal stability, flammability, and other safety considerations.

PropertyValueReference(s)
Flash Point 51 °C to 56 °C (Closed Cup)[3][5][9]
Autoignition Temperature 430 °C (806 °F)[5]
Heat of Vaporization 5.56 x 10⁷ J/kmol[5]
Hazard Classifications Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2; STOT SE 3[3][11]
Hazard Statements (H-codes) H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[7][9][11]
UN Number 2049[1]

Chemical Synthesis and Reactions

This compound is primarily synthesized through the Friedel-Crafts alkylation of benzene and participates in key industrial reactions, most notably dehydrogenation.

Synthesis: Friedel-Crafts Alkylation of Benzene

The industrial production of ethylbenzene (B125841) via the acid-catalyzed Friedel-Crafts alkylation of benzene with ethylene (B1197577) often yields diethylbenzene isomers as byproducts.[12] The reaction mechanism involves the formation of a carbocation electrophile that attacks the aromatic ring. While ethylbenzene is the main product, further alkylation can occur, leading to a mixture of ortho-, meta-, and para-diethylbenzene.[12][13]

G cluster_reactants Reactants cluster_products Products Benzene Benzene Process Benzene->Process + Ethylene Ethylene Ethylene Ethylbenzene Ethylbenzene (Major Product) Process2 Ethylbenzene->Process2 + Ethylene DEB_isomers o,m,p-Diethylbenzene (Byproducts) Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Process Catalyst->Process2 Process->Ethylbenzene Primary Alkylation Process2->DEB_isomers Secondary Alkylation

Fig. 1: Synthesis of Diethylbenzenes via Friedel-Crafts Alkylation.
Key Reaction: Dehydrogenation to Divinylbenzene

The most significant commercial use of diethylbenzene is its conversion to divinylbenzene through catalytic dehydrogenation. This endothermic reaction is typically carried out in the vapor phase at high temperatures (e.g., 600-700 °C) over an iron oxide-based catalyst, with steam used as a diluent.[14][15][16]

G cluster_conditions Reaction Conditions DEB This compound EVB 1-Ethyl-3-vinylbenzene (Intermediate) DEB->EVB - H₂ DVB 1,3-Divinylbenzene (Final Product) EVB->DVB - H₂ H2_1 H₂ EVB->H2_1 H2_2 H₂ DVB->H2_2 Conditions High Temperature Iron Oxide Catalyst + Steam

Fig. 2: Dehydrogenation of this compound to 1,3-Divinylbenzene.

Experimental Protocols

Accurate determination of physical properties is critical for quality control, safety, and research. The following sections detail standardized methodologies for key properties of this compound.

Workflow for Boiling Point Determination (ASTM D86)

The boiling point is a fundamental property determined by distillation. The ASTM D86 standard is a widely accepted method for petroleum products and related substances.[5][9]

G cluster_prep 1. Preparation cluster_setup 2. Apparatus Setup cluster_distill 3. Distillation cluster_cleanup 4. Post-Procedure A Measure 100 mL of this compound in a graduated cylinder. B Transfer sample to a 125 mL distillation flask. A->B C Add boiling chips to the flask. B->C D Assemble distillation apparatus (Flask, Condenser, Receiver). E Place thermometer bulb just below the side arm of the flask. D->E F Apply heat to the flask at a controlled rate. G Record temperature of the first drop of distillate (IBP). F->G H Continue distillation, recording temperature and volume collected. G->H I Record the final boiling point (FBP) when vaporization ceases. H->I J Allow apparatus to cool. K Record total volume recovered and any residue. J->K

Fig. 3: Workflow for Boiling Point Determination based on ASTM D86.

Methodology:

  • Apparatus: A standard laboratory batch distillation unit is required, consisting of a distillation flask, a condenser with a cooling bath, a heat source, a calibrated temperature measuring device, and a graduated receiving cylinder.[9]

  • Procedure:

    • A 100 mL sample of this compound is measured and placed into the distillation flask with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is correctly positioned at the vapor outlet to accurately measure the vapor temperature.[17]

    • The sample is heated at a controlled rate to produce a steady distillation rate of 4-5 mL per minute.

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).

    • Distillation is continued, and temperature readings are recorded as the volume of distillate increases in the receiving cylinder.

    • The Final Boiling Point (FBP) is the maximum temperature observed, which is typically reached as the last of the liquid in the flask vaporizes.[10]

  • Data Analysis: The recorded temperature is the boiling point of the liquid at the prevailing atmospheric pressure. For high precision, this value should be corrected to standard atmospheric pressure (760 mmHg).

Melting Point Determination

Given its very low melting point (-84 °C), this determination requires a specialized low-temperature apparatus. The general principle using a capillary method is described. Methodology:

  • Sample Preparation: A small amount of the solidified sample (frozen using a suitable cooling bath, e.g., dry ice/acetone) is finely powdered and packed into a capillary tube to a height of 2-3 mm.[18][19]

  • Apparatus: A melting point apparatus capable of controlled cooling and slow heating at sub-zero temperatures is used. The apparatus contains a sample holder for the capillary tube adjacent to a calibrated thermometer or temperature probe.

  • Procedure: The cooled sample is placed in the apparatus. The temperature is then raised slowly (1-2 °C per minute) near the expected melting point.[18]

  • Observation: The temperature at which the first signs of liquid appear and the temperature at which the last crystal melts are recorded. This range is the melting point of the substance. A narrow range (e.g., 0.5-1.0 °C) indicates high purity.[18]

Density Determination

The density of a liquid can be determined accurately using a pycnometer or a hydrometer. Methodology (Pycnometer):

  • Measurement: The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately measured.

  • Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a standard temperature (e.g., 20 °C).

  • Weighing: The mass of the filled pycnometer is measured.

  • Calculation: The mass of the liquid is found by subtracting the mass of the empty pycnometer. Density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (Density = Mass/Volume).[20]

Flash Point Determination (ASTM D93)

The flash point is a critical safety parameter, indicating the lowest temperature at which the liquid's vapors can ignite. The Pensky-Martens closed-cup test is a standard method.[6][21] Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a heated test cup with a close-fitting lid, a stirrer, and a port for introducing an ignition source.[6][7]

  • Procedure:

    • The sample is placed in the test cup and heated at a slow, constant rate while being stirred.[21]

    • At regular temperature intervals, stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[6]

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[7][21] The test is typically conducted under controlled atmospheric pressure.

References

An In-depth Technical Guide to 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Diethylbenzene, a disubstituted aromatic hydrocarbon. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries.

Core Physicochemical Data

This compound, also known as m-diethylbenzene, is a flammable, colorless liquid. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C10H14[1][2][3][4]
Molecular Weight 134.22 g/mol [1][3][4]
CAS Registry Number 141-93-5[1][2]
Density 0.864 g/mL at 20 °C[3]
Boiling Point Not specified in search results
Melting Point -84 °C[3]
Solubility Miscible with ethanol, benzene (B151609), carbon tetrachloride, ethyl ether, and acetone. Immiscible with water.[3]

Synthesis and Experimental Protocols

Generalized Alkylation of Benzene

This process typically involves the reaction of benzene with ethylene (B1197577) in the presence of a catalyst.

Workflow Diagram: Benzene Alkylation

Benzene Benzene Reactor Alkylation Reactor Benzene->Reactor Ethylene Ethylene Ethylene->Reactor Catalyst Catalyst (e.g., solid phosphoric acid, zeolite) Catalyst->Reactor Separation Separation & Purification (Distillation) Reactor->Separation Product This compound Separation->Product

Caption: Generalized workflow for the synthesis of this compound via benzene alkylation.

Safety and Handling

This compound is a flammable liquid and vapor. It is also toxic to aquatic life with long-lasting effects. Proper safety precautions must be taken when handling this chemical.

Key Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Keep the container tightly closed.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Use only non-sparking tools.

  • Avoid release to the environment.

  • In case of skin or hair contact, immediately remove all contaminated clothing and rinse the skin with water/shower.

  • Store in a well-ventilated place and keep cool.

  • Dispose of contents/container to an approved waste disposal plant.

Applications in Research and Drug Development

The direct application of this compound in signaling pathways or as a pharmaceutical agent is not prominently documented in the provided search results. Its primary relevance to drug development professionals lies in its role as a starting material or intermediate in the synthesis of more complex molecules. A logical relationship for its potential use is outlined below.

Logical Relationship Diagram: Potential Research Application

Start This compound (Starting Material) Mod Chemical Modification / Functionalization Start->Mod Inter Intermediate Compound Mod->Inter Synth Synthesis of Active Pharmaceutical Ingredient (API) Inter->Synth API Final API Synth->API

Caption: Logical workflow for the potential use of this compound in API synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the boiling and melting points of 1,3-Diethylbenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for determining these key physical constants and presents the data in a clear, structured format.

Core Physicochemical Data of this compound

This compound, an aromatic hydrocarbon, possesses distinct physical properties that are crucial for its handling, application, and purification in various scientific and industrial processes. The boiling and melting points are fundamental parameters for its characterization.

Quantitative Data Summary

The experimentally determined boiling and melting points of this compound are summarized in the table below. These values represent the temperatures at which the substance undergoes phase transitions from solid to liquid and from liquid to gas, respectively.

Physical PropertyValue
Boiling Point 181-182 °C[1][2]
Melting Point -83.9 to -84 °C[1][2][3][4]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is essential for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid substance.[5]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions into a liquid is recorded as the melting point.[5] Pure crystalline compounds typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)[6]

  • Thermometer or digital temperature probe

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heating.[5]

  • Packing the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then gently tapped to compact the sample at the sealed end.[6]

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.[5]

  • Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6]

Determination of Boiling Point: Distillation and Micro-Boiling Point Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8]

1. Simple Distillation Method (for larger volumes):

Principle: This method involves heating a liquid to its boiling point, condensing the vapor, and collecting the distillate. The temperature of the vapor remains constant during the distillation of a pure substance, and this temperature is the boiling point.[9]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer or temperature probe

  • Heating mantle or oil bath

Procedure:

  • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

  • The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[9]

2. Micro-Boiling Point Method (for small volumes):

Principle: This technique is suitable when only a small amount of the liquid is available. It involves heating a small sample in a test tube with an inverted capillary tube. As the liquid is heated, air is expelled from the capillary, followed by the vapor of the substance. Upon cooling, the liquid is drawn into the capillary when the vapor pressure inside equals the atmospheric pressure.[8]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or oil bath

Procedure:

  • A few milliliters of the liquid are placed in the small test tube.

  • A capillary tube, with its sealed end up, is placed inside the test tube.[10]

  • The test tube is attached to a thermometer and heated in a heating block or oil bath.

  • A stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

  • Heating is stopped when a rapid and continuous stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling and melting points of a chemical substance like this compound.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination a Prepare Dry, Powdered Sample b Pack Capillary Tube a->b c Place in Melting Point Apparatus b->c d Heat and Observe Phase Transition c->d e Record Melting Temperature Range d->e f Choose Method (Distillation or Micro) g Prepare Sample and Apparatus f->g h Heat Sample to Boiling g->h i Measure Stable Vapor Temperature / Point of Liquid Re-entry h->i j Record Boiling Point i->j start Start: Characterize this compound cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1 end End: Physicochemical Profile cluster_0->end cluster_1->end

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density and refractive index of 1,3-diethylbenzene (B91504), two critical physical constants for substance identification, purity assessment, and process design. The following sections detail the quantitative values of these properties, the standardized experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

The density and refractive index of this compound are well-established physical properties. The data presented in the following table is a summary of values reported in the literature, measured under standard conditions.

PropertyValueTemperature (°C)Wavelength (nm)
Density0.864 g/mL20N/A
Refractive Index1.49620589.3 (Sodium D-line)

Note: Slight variations in these values may be observed across different sources due to minor differences in measurement conditions and sample purity.[1][2][3][4]

Experimental Protocols

The determination of density and refractive index for liquid aromatic hydrocarbons like this compound is governed by standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on established ASTM International standards.

Determination of Density

The density of this compound can be accurately measured using a digital density meter, a method outlined in ASTM D4052.[5] This approach is favored for its precision and small sample volume requirement.

Apparatus:

  • Digital Density Meter with a thermostatically controlled measuring cell.

  • Syringes for sample injection.

  • Calibrating liquids with known densities (e.g., dry air and distilled water).

Procedure:

  • Calibration: The digital density meter is first calibrated with at least two reference standards. Typically, this involves performing measurements with dry air and high-purity water at the test temperature.

  • Temperature Equilibration: The measuring cell of the density meter is brought to the desired temperature, typically 20°C.

  • Sample Introduction: A small volume of the this compound sample is carefully injected into the measuring cell, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of a U-shaped tube containing the sample. This period is directly related to the density of the liquid.

  • Data Recording: The density reading is recorded once the value stabilizes, indicating thermal equilibrium has been reached.

An alternative, though more classical method, involves the use of a pycnometer as described in ASTM D3505.[6][7]

Determination of Refractive Index

The refractive index of this compound is typically determined using an Abbe-type refractometer, following the principles of ASTM D1218.[8]

Apparatus:

  • Abbe Refractometer with a temperature-controlled prism.

  • A monochromatic light source, typically a sodium lamp (589.3 nm).

  • Dropper or pipette for sample application.

  • Calibration standards with known refractive indices.

Procedure:

  • Calibration: The refractometer is calibrated using a standard of known refractive index at the measurement temperature.

  • Prism Cleaning: The surfaces of the prisms are cleaned thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.[9]

  • Sample Application: A few drops of the this compound sample are placed on the surface of the lower prism.[9][10]

  • Prism Closure and Temperature Control: The prisms are closed, and the sample is allowed to spread into a thin film. The system is then allowed to reach thermal equilibrium at the specified temperature (20°C).

  • Measurement: The user looks through the eyepiece and adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[10]

  • Reading: The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The logical sequence for the experimental determination of the density and refractive index of this compound is illustrated in the following workflow diagram.

Caption: Workflow for Density and Refractive Index Determination.

References

An In-depth Technical Guide to the Solubility of 1,3-Diethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diethylbenzene (B91504) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines a general experimental protocol for the quantitative determination of solubility for aromatic hydrocarbons such as this compound.

Introduction to this compound

This compound (m-diethylbenzene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor and is primarily used as an industrial solvent and as an intermediate in the synthesis of other organic compounds, such as divinylbenzene. Its solubility characteristics are crucial for its application in various chemical processes, including its use in paints, coatings, and as a cleaning agent. Understanding its miscibility and solubility in different organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound in Organic Solvents

Based on available data, this compound exhibits high miscibility with a range of common organic solvents. This is expected due to its nonpolar aromatic structure, which allows for favorable intermolecular interactions with other nonpolar and moderately polar organic liquids. The following table summarizes the qualitative solubility of this compound.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventChemical ClassSolubility
AcetoneKetoneMiscible[1][2][3][4]
BenzeneAromatic HydrocarbonMiscible[1][2][3][4]
Carbon TetrachlorideHalogenated HydrocarbonMiscible[1][2][3][4]
EthanolAlcoholMiscible[1][2][3][4]
Ethyl EtherEtherMiscible[1][2][3][4]

It is important to note that "miscible" indicates that the two substances will mix in all proportions to form a single homogeneous phase. For practical applications requiring precise concentrations, experimental determination of solubility at specific temperatures is recommended.

General Experimental Protocol for Determining Solubility

While specific experimental data for this compound is sparse, a general and reliable method for determining the solubility of a liquid analyte like this compound in an organic solvent is the isothermal equilibrium method followed by gas chromatographic analysis. This method is widely applicable to various hydrocarbon-solvent systems.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity, >99%)

  • Selected organic solvent (high purity, HPLC grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of glass vials. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the phases to separate for several hours at the constant experimental temperature.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of this compound.

    • Determine the mass of the collected filtrate.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., by mass). These standards should bracket the expected solubility.

  • Gas Chromatography (GC) Analysis:

    • Analyze the calibration standards and the saturated samples using an appropriate GC-FID method. The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and quantification of this compound in the solvent.

    • Integrate the peak corresponding to this compound in each chromatogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound versus its concentration for the standard solutions.

    • Using the calibration curve, determine the concentration of this compound in the saturated samples.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Saturated Solutions equil Equilibration at Constant Temperature prep->equil Excess solute in solvent sampling Sample Collection and Filtration equil->sampling 24-48 hours gc GC-FID Analysis sampling->gc standards Preparation of Calibration Standards standards->gc data Data Analysis and Calibration Curve gc->data result Solubility Determination data->result

Caption: General workflow for the experimental determination of solubility.

Conclusion

This compound is a versatile organic solvent and intermediate that demonstrates high miscibility with a variety of common organic solvents. While quantitative solubility data is not widely published, the experimental protocol detailed in this guide provides a robust framework for researchers to determine these values in their own laboratories. Such data is invaluable for the effective application of this compound in scientific research and industrial processes.

References

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts reaction for the synthesis of 1,3-diethylbenzene (B91504), a key intermediate in various chemical manufacturing processes. The document details the core principles of the reaction, explores different synthetic strategies to maximize the yield of the desired meta isomer, and presents detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key mechanisms and workflows are visualized to facilitate understanding.

Introduction to the Friedel-Crafts Synthesis of Diethylbenzene Isomers

The Friedel-Crafts reaction, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. The synthesis of diethylbenzene isomers is typically achieved through the electrophilic aromatic substitution of benzene (B151609) with an ethylating agent, such as ethyl halides or ethylene, in the presence of a Lewis acid catalyst. This process, however, generally yields a mixture of ortho (1,2-), meta (1,3-), and para (1,4-) diethylbenzene isomers.

For many industrial applications, the selective synthesis of this compound is of paramount importance. This guide focuses on the methodologies that favor the formation of this specific isomer. The distribution of the isomers is influenced by a variety of factors, including the choice of catalyst, reaction temperature, and reaction time, which dictate whether the reaction is under kinetic or thermodynamic control.

Reaction Mechanisms and Thermodynamic Considerations

The formation of diethylbenzene isomers via the Friedel-Crafts alkylation of benzene proceeds through the generation of an ethyl carbocation or a polarized complex, which then attacks the benzene ring. The initial ethylation of benzene to form ethylbenzene (B125841) is a straightforward process. However, the second ethylation is more complex due to the directing effects of the ethyl group already present on the ring.

The ethyl group is an ortho-, para-directing activator. Under kinetic control (lower temperatures and shorter reaction times), the formation of the ortho and para isomers is generally favored due to the electronic stabilization of the intermediate carbocation. However, the meta isomer, this compound, is the most thermodynamically stable of the three isomers due to reduced steric hindrance. Therefore, under thermodynamic control (higher temperatures, longer reaction times, or in the presence of a strong Lewis acid that can facilitate isomerization), the product mixture will equilibrate to favor the formation of this compound.

A typical isomer distribution for the diethylbenzene mixture obtained from Friedel-Crafts alkylation is approximately 5% ortho, 65% meta, and 30% para, highlighting the thermodynamic preference for the meta isomer under many conditions.[1]

Synthetic Strategies for this compound

Several strategies can be employed to maximize the yield of this compound. These include direct ethylation of benzene under thermodynamic control, disproportionation of ethylbenzene, and isomerization of a mixture of diethylbenzene isomers.

Direct Ethylation of Benzene

This is the most direct approach, where benzene is reacted with an ethylating agent. To favor the meta isomer, conditions that promote thermodynamic equilibrium are essential. This typically involves using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and allowing for sufficient reaction time for the isomers to equilibrate.

Disproportionation of Ethylbenzene

Ethylbenzene can undergo disproportionation in the presence of a suitable catalyst to yield a mixture of benzene and diethylbenzene isomers. This reversible reaction can be driven towards the formation of the thermodynamically favored this compound by controlling the reaction conditions. A Russian patent describes a method involving the disproportionation of ethylbenzene at elevated temperatures in the presence of an aluminum chloride-based catalytic complex.[2]

Isomerization of Diethylbenzene Mixtures

A mixture of diethylbenzene isomers, which may be a byproduct of other industrial processes, can be isomerized to enrich the this compound content. This is achieved by treating the mixture with a strong acid catalyst, which facilitates the migration of the ethyl groups on the benzene ring until a thermodynamic equilibrium is reached.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the disproportionation of ethylbenzene and subsequent treatment to enrich the meta isomer, as inspired by patent literature.

Disproportionation of Ethylbenzene to a Diethylbenzene Isomer Mixture

Objective: To produce a mixture of diethylbenzene isomers enriched in the meta isomer via the disproportionation of ethylbenzene.

Materials:

  • Ethylbenzene (reagent grade)

  • Catalytic complex based on aluminum chloride (e.g., a pre-formed complex or generated in situ)

  • Benzene (anhydrous)

  • Water (for quenching)

  • Apparatus for distillation

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a reflux condenser, charge the ethylbenzene.

  • Introduce the aluminum chloride-based catalytic complex. The patent suggests a complex containing ethylbenzene and water.[2]

  • Heat the reaction mixture to the desired disproportionation temperature (e.g., 120 °C) and maintain for a specified period to allow the reaction to proceed.[2]

  • Monitor the reaction progress by taking aliquots and analyzing the composition using gas chromatography (GC).

  • Once the desired conversion of ethylbenzene is achieved, cool the reaction mixture.

Enrichment of this compound by Benzene Treatment

Objective: To reduce the concentration of the para-diethylbenzene isomer in the product mixture, thereby increasing the relative concentration of the meta isomer.

Procedure:

  • To the cooled reaction mass from the disproportionation step, add a calculated amount of benzene.

  • Stir the mixture at a lower temperature (e.g., 40-60 °C) for a period of 1 to 1.5 hours.[2] This step facilitates the transalkylation of the para-isomer with benzene, effectively converting it back to ethylbenzene and shifting the equilibrium towards the meta isomer.

  • After the treatment, separate the catalytic complex from the organic phase. This can be achieved by washing the reaction mixture with water and a dilute base.

  • The organic layer is then dried and the products are separated by distillation.

Quantitative Data

The following table summarizes the composition of the diethylbenzene isomer mixture obtained from the disproportionation of ethylbenzene followed by benzene treatment, as reported in a patent example.[2]

ComponentPercentage (%)
ortho-Diethylbenzene4.0
meta-Diethylbenzene67.7
para-Diethylbenzene28.3

Visualizations

Reaction Mechanism Pathway

Friedel_Crafts_Alkylation cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization cluster_3 Step 4: Second Ethylation & Isomerization Ethyl_Halide Ethyl Halide (CH₃CH₂X) Ethyl_Carbocation Ethyl Carbocation (CH₃CH₂⁺) or Polarized Complex Ethyl_Halide->Ethyl_Carbocation + AlX₃ Lewis_Acid Lewis Acid (AlX₃) Lewis_Acid->Ethyl_Carbocation Lewis_Acid_Complex [AlX₄]⁻ Benzene Benzene Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + CH₃CH₂⁺ Ethylbenzene Ethylbenzene Sigma_Complex->Ethylbenzene + [AlX₄]⁻ - HX - AlX₃ Diethylbenzene_Isomers o-, m-, p-Diethylbenzene Ethylbenzene->Diethylbenzene_Isomers + CH₃CH₂⁺ (further reaction) o_p_Isomers o- and p-Isomers (Kinetic) Diethylbenzene_Isomers->o_p_Isomers m_Isomer m-Isomer (Thermodynamic) Diethylbenzene_Isomers->m_Isomer o_p_Isomers->m_Isomer Isomerization (Thermodynamic Control)

Caption: Reaction pathway for the Friedel-Crafts synthesis of diethylbenzene isomers.

Experimental Workflow

Experimental_Workflow Start Start Disproportionation Disproportionation of Ethylbenzene (120°C, AlCl₃-based catalyst) Start->Disproportionation Benzene_Treatment Benzene Treatment (40-60°C, 1-1.5 h) Disproportionation->Benzene_Treatment Catalyst_Separation Catalyst Separation (Aqueous Wash) Benzene_Treatment->Catalyst_Separation Distillation Product Isolation (Distillation) Catalyst_Separation->Distillation Analysis Product Analysis (GC, NMR) Distillation->Analysis End This compound (Enriched Product) Analysis->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Friedel-Crafts reaction is a process that can be effectively controlled to favor the desired meta isomer. By understanding the principles of kinetic versus thermodynamic control and employing strategies such as the disproportionation of ethylbenzene followed by a benzene treatment to facilitate isomerization, researchers can significantly enhance the yield of this compound. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of these principles in a laboratory and industrial setting. Further optimization of reaction conditions and catalyst systems may lead to even greater selectivity and efficiency in the production of this important chemical intermediate.

References

An In-depth Technical Guide to the Disproportionation of Ethylbenzene for the Production of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disproportionation of ethylbenzene (B125841), with a specific focus on the synthesis of 1,3-diethylbenzene (B91504). This process is of significant interest in various chemical industries for the production of specialty chemicals and intermediates. This document details the underlying reaction mechanisms, catalytic requirements, experimental protocols, and product distribution under various conditions.

Introduction

The disproportionation of ethylbenzene is a catalytic chemical reaction where two molecules of ethylbenzene react to form one molecule of benzene (B151609) and one molecule of diethylbenzene. The reaction can yield three isomers of diethylbenzene: ortho (1,2-), meta (1,3-), and para (1,4-). The selective production of the meta-isomer, this compound, is often desired for specific industrial applications, including its use as a precursor in the synthesis of certain polymers and pharmaceutical intermediates.

Zeolite catalysts, particularly those with specific pore structures and acidity, play a crucial role in controlling the rate and selectivity of this reaction. The choice of catalyst and reaction conditions are paramount in maximizing the yield of the desired this compound isomer.

Reaction Mechanisms

The disproportionation of ethylbenzene over solid acid catalysts, such as zeolites, proceeds through a complex set of reactions. The mechanism is heavily influenced by the pore structure of the zeolite catalyst.

On medium-pore zeolites (e.g., ZSM-5): A monomolecular reaction mechanism is proposed to occur. This pathway involves the formation of an ethoxy-mediated intermediate which facilitates an intermolecular ethyl group transfer.

On large-pore zeolites (e.g., FAU-type like Zeolite X and Y): A bimolecular reaction mechanism is favored. This pathway proceeds through a diphenylethane-mediated transition state. The larger pores of these zeolites can accommodate the bulkier transition state intermediate.

The general disproportionation reaction can be represented as:

2 C₆H₅C₂H₅ ⇌ C₆H₆ + C₆H₄(C₂H₅)₂

Side reactions, such as cracking and further alkylation, can also occur, leading to the formation of lighter hydrocarbons, toluene, and triethylbenzenes.

Experimental Protocols

This section outlines the typical experimental procedures for catalyst preparation, the disproportionation reaction, and product analysis.

Catalyst Preparation: H-ZSM-5

A common catalyst for ethylbenzene disproportionation is the protonated form of the ZSM-5 zeolite (H-ZSM-5).

Materials:

Procedure:

  • Ion Exchange: Na-ZSM-5 is ion-exchanged with an ammonium nitrate solution to replace the sodium ions with ammonium ions. This is typically carried out by stirring the Na-ZSM-5 powder in the NH₄NO₃ solution at an elevated temperature (e.g., 80-90 °C) for a specified time (e.g., 2 hours).

  • Washing: The resulting ammonium-exchanged ZSM-5 (NH₄-ZSM-5) is thoroughly washed with deionized water until the filtrate is free of nitrate ions.

  • Drying: The washed NH₄-ZSM-5 is dried in an oven, typically overnight at 100-120 °C.

  • Calcination: The dried NH₄-ZSM-5 is calcined in a furnace. The temperature is ramped up to a high temperature (e.g., 550-600 °C) and held for several hours (e.g., 2-4 hours) in a flow of air. This process decomposes the ammonium ions, leaving behind protons and forming the active H-ZSM-5 catalyst.

Ethylbenzene Disproportionation Reaction

The disproportionation reaction is typically carried out in a fixed-bed reactor system.

Apparatus:

  • Fixed-bed reactor (e.g., stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for gas and liquid feeds

  • High-pressure liquid pump for ethylbenzene feed

  • Condenser and product collection system

  • Gas chromatograph for online or offline analysis

Procedure:

  • Catalyst Loading: A known amount of the H-ZSM-5 catalyst (e.g., 0.8 g of 60 µm particles) is packed into the reactor tube, usually supported by quartz wool.

  • Catalyst Activation: The catalyst is activated in situ by heating it to a high temperature (e.g., 620 °C) under a flow of an inert gas (e.g., nitrogen) for a set period (e.g., 15 minutes) to remove any adsorbed water or impurities.

  • Reaction Execution: After activation, the reactor is brought to the desired reaction temperature (e.g., 250-400 °C). Ethylbenzene is then fed into the reactor at a specific flow rate using a liquid pump. An inert carrier gas (e.g., nitrogen) may also be used.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled trap. Gaseous products can be collected separately or vented.

  • Analysis: The liquid product mixture is analyzed to determine the conversion of ethylbenzene and the selectivity to the various products.

Product Analysis: Gas Chromatography

The composition of the reaction products is typically determined by gas chromatography (GC).

Typical GC Parameters:

  • Column: A capillary column suitable for separating aromatic hydrocarbons (e.g., a column coated with Bentone-34 and silicone oil).

  • Injector Temperature: 225 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 225 °C

  • Carrier Gas: Helium or Nitrogen

  • Temperature Program: An initial temperature of 70 °C, ramped up to 150 °C at a rate of ~3 °C/minute.

  • Sample Injection: A small volume (e.g., 10 µL) of the liquid product is injected into the GC.

The order of elution is typically para-diethylbenzene, meta-diethylbenzene, and then ortho-diethylbenzene. The peak areas are used to quantify the amount of each component in the product mixture.

Data Presentation

The following table summarizes the product distribution from the disproportionation of ethylbenzene over a fresh HZ80 catalyst at various temperatures and reaction times.

Temperature (°C)Time (s)Conversion (%)Gases (Wt%)Benzene (Wt%)Other Aromatics (T, X, TMB) (Wt%)Diethylbenzenes (DEB) (Wt%)Unreacted Ethylbenzene (EB) (Wt%)
4002046.923.3625.105.6412.8253.08
3502042.171.4820.453.6216.6257.83
3501531.460.7015.360.0015.4068.54
3501329.611.3714.343.2010.7070.39
3501022.440.9311.491.508.5177.56
350721.091.0410.921.407.7378.91
350518.140.798.752.436.1781.86
350312.520.656.630.664.5887.48
3002027.530.2913.040.7713.4472.47
3001524.400.2411.681.0811.3975.60
3001321.950.1211.440.909.4978.05
3001014.740.088.280.136.2585.26
300710.900.115.720.194.8889.10
30057.940.004.940.102.8992.06
30036.460.073.610.162.6293.54
250209.370.005.180.194.0090.63
250156.270.003.540.122.6193.73
250104.780.002.780.121.8895.22
25053.760.002.080.191.4996.24
25032.830.001.910.140.7797.17

Data sourced from the supplementary information of a Royal Society of Chemistry publication.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the disproportionation of ethylbenzene.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2 EB 2 Ethylbenzene Zeolite Zeolite Catalyst (e.g., H-ZSM-5) 2 EB->Zeolite Adsorption Benzene Benzene Zeolite->Benzene Disproportionation DEB Diethylbenzene (o-, m-, p- isomers) Zeolite->DEB Disproportionation

Ethylbenzene Disproportionation Reaction Pathway

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (H-ZSM-5 Synthesis) Start->Catalyst_Prep Reactor_Setup Fixed-Bed Reactor Setup Catalyst_Prep->Reactor_Setup Catalyst_Loading Catalyst Loading Reactor_Setup->Catalyst_Loading Catalyst_Activation Catalyst Activation (High Temperature, N2 flow) Catalyst_Loading->Catalyst_Activation Reaction Disproportionation Reaction (Ethylbenzene Feed) Catalyst_Activation->Reaction Product_Collection Product Condensation and Collection Reaction->Product_Collection Analysis Product Analysis (Gas Chromatography) Product_Collection->Analysis End End Analysis->End

Experimental Workflow for Ethylbenzene Disproportionation

Catalyst_Preparation_Workflow Start Start Na_ZSM5 Start with Na-ZSM-5 Start->Na_ZSM5 Ion_Exchange Ion Exchange with NH4NO3 Solution Na_ZSM5->Ion_Exchange Washing Wash with Deionized Water Ion_Exchange->Washing Drying Dry in Oven Washing->Drying Calcination Calcination in Air at High Temperature Drying->Calcination H_ZSM5 Obtain Active H-ZSM-5 Catalyst Calcination->H_ZSM5

Workflow for H-ZSM-5 Catalyst Preparation

Conclusion

The disproportionation of ethylbenzene is a versatile reaction for the production of benzene and diethylbenzenes. The selective synthesis of this compound is achievable through the careful selection of zeolite catalysts and optimization of reaction conditions. This guide has provided a detailed overview of the key aspects of this process, from the fundamental reaction mechanisms to practical experimental protocols and data analysis. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the application of this important chemical transformation.

Methodological & Application

Application Notes and Protocols for 1,3-Diethylbenzene as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-diethylbenzene (B91504) as a high-boiling aromatic solvent for various chemical reactions relevant to research, and drug development. While specific documented examples of this compound as a solvent in certain named reactions are limited in readily available literature, its physical properties make it a suitable candidate for high-temperature applications. This document outlines its properties, potential applications in key reactions, and provides generalized protocols that can be adapted for its use.

Properties of this compound

This compound is a colorless liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below, highlighting its suitability as a high-boiling point, non-polar, aprotic solvent.

PropertyValueReference
CAS Number 141-93-5[1]
Molecular Formula C₁₀H₁₄[1]
Molecular Weight 134.22 g/mol [1]
Boiling Point 181-184 °C[2]
Melting Point -84 °C[2]
Density 0.864 g/mL at 20 °C[2]
Solubility Insoluble in water; Miscible with ethanol, benzene, carbon tetrachloride, ethyl ether, and acetone.[2]
Flash Point 50 °C[2]

Potential Applications in Chemical Synthesis

Given its high boiling point and stability at elevated temperatures, this compound is a promising solvent for organic reactions that require significant thermal energy to proceed. Such reactions are common in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

High-boiling point aromatic hydrocarbons can be effective solvents for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, particularly when dealing with less reactive substrates (e.g., aryl chlorides) that necessitate higher reaction temperatures.

Logical Workflow for Employing this compound in Cross-Coupling Reactions

G cluster_prep Substrate & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Select Aryl Halide/ Triflate & Coupling Partner D Dissolve Reactants in This compound A->D B Choose Palladium Catalyst & Ligand B->D C Select Base C->D E Inert Atmosphere (N2 or Ar) D->E F Heat Reaction Mixture to Desired Temperature E->F G Monitor Reaction (TLC, GC, LC-MS) F->G G->F Continue Heating H Cool Reaction & Quench G->H Reaction Complete I Aqueous Work-up/ Extraction H->I J Chromatographic Purification I->J K Isolate Pure Product J->K

Caption: General workflow for a cross-coupling reaction using this compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron species and an organohalide. While commonly performed in solvents like toluene, dioxane, or THF with water, a high-boiling solvent like this compound could be advantageous for coupling unreactive aryl chlorides.

Generalized Protocol for Suzuki-Miyaura Coupling in this compound:

Materials:

  • Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.5-5 mol%)

  • Ligand (if required, e.g., phosphine-based ligands)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) under the inert atmosphere.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction often requires elevated temperatures, making this compound a potentially suitable solvent.

Generalized Protocol for Heck Reaction in this compound:

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Alkene (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-4 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv)

  • This compound (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dried reaction flask, combine the aryl or vinyl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous this compound, the alkene, and the base via syringe.

  • Heat the mixture with stirring to a temperature between 100-140 °C.

  • Follow the reaction's progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with a solvent such as diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted alkene.

Grignard Reactions

Grignard reagents are highly reactive organomagnesium compounds that are sensitive to protic solvents. While typically prepared in ethereal solvents like diethyl ether or THF, the formation and subsequent reaction of Grignard reagents can be sluggish with unreactive aryl chlorides. In such cases, a higher boiling point solvent might be necessary. Although less common, the use of aromatic hydrocarbons as co-solvents or in some specific high-temperature Grignard reactions has been reported. The use of this compound would require careful consideration of the stability of the Grignard reagent at elevated temperatures.

Workflow for Grignard Reagent Formation and Reaction

G cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up A Dry Glassware & Reagents B Activate Magnesium Turnings A->B C Add Organohalide in This compound (or co-solvent) B->C D Initiate and Maintain Reflux C->D E Cool Grignard Reagent D->E Formation Complete F Slowly Add Electrophile (e.g., Aldehyde, Ketone) E->F G Stir at RT or Gentle Heat F->G H Quench with Acidic Aqueous Solution G->H Reaction Complete I Extract with Organic Solvent H->I J Purify Product I->J

Caption: General workflow for a Grignard reaction.

Generalized Protocol for Grignard Reaction in a High-Boiling Solvent System:

Note: This is a hypothetical adaptation. Grignard reagent stability in this compound at high temperatures needs to be experimentally verified. It is more likely to be used as a co-solvent with an ether.

Materials:

  • Magnesium turnings (1.2-1.5 equiv)

  • Organohalide (1.0 equiv)

  • Anhydrous diethyl ether or THF (as co-solvent)

  • Anhydrous this compound

  • Electrophile (e.g., aldehyde, ketone, ester) (1.0 equiv)

  • Iodine crystal (for activation)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Thoroughly dry all glassware in an oven.

  • Place magnesium turnings and a small crystal of iodine in a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Gently heat the flask under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool, then add a mixture of anhydrous THF and this compound.

  • Dissolve the organohalide in a mixture of anhydrous THF and this compound and add it to the dropping funnel.

  • Add a small portion of the organohalide solution to the magnesium suspension. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining organohalide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Dissolve the electrophile in anhydrous THF or this compound and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product via column chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is irritating to the eyes, respiratory system, and skin.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Keep away from heat, sparks, and open flames.[1]

Conclusion

This compound presents itself as a viable high-boiling point solvent for a range of organic reactions, particularly those requiring elevated temperatures. Its inert nature and high boiling point can be advantageous in driving sluggish reactions to completion, especially in the context of palladium-catalyzed cross-couplings with unreactive substrates. The provided generalized protocols offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. It is crucial to note that reaction conditions, including catalyst, ligand, base, and temperature, will need to be optimized for each specific transformation.

References

Application Notes: 1,3-Diethylbenzene as a Precursor for Divinylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Divinylbenzene (B73037) (DVB) is a crucial crosslinking agent extensively utilized in the polymer industry for the production of ion exchange resins, synthetic rubber, and other specialty polymers.[1][2][3] The manufacturing process for DVB predominantly involves the catalytic dehydrogenation of diethylbenzene (DEB).[3][4][5] Commercial DVB is typically a mixture of the meta- and para-isomers of divinylbenzene, along with the corresponding isomers of ethylvinylbenzene (EVB).[3] This document focuses on the application of 1,3-diethylbenzene (B91504) as a key intermediate in the synthesis of divinylbenzene.

Chemical Transformation

The conversion of this compound to 1,3-divinylbenzene (B87150) is achieved through a high-temperature, gas-phase catalytic dehydrogenation reaction. The process involves passing a mixture of this compound and superheated steam over a suitable catalyst bed.[1][2][6] The primary reaction is endothermic and results in an increase in the number of moles, thus being favored by high temperatures and low partial pressures of the reactant.[4][6]

The overall reaction is as follows: C₆H₄(C₂H₅)₂ → C₆H₄(CH=CH₂)₂ + 2H₂

The reaction proceeds in two sequential dehydrogenation steps, with ethylvinylbenzene (EVB) as the intermediate product.[4]

Catalytic Systems

The most commonly employed catalysts for this process are based on iron oxide, often promoted with other metallic oxides to enhance activity and selectivity.[1][2][4] Potassium oxide is a frequently used promoter that increases the efficiency of the catalyst system.[2][6][7] The catalyst support, such as alumina (B75360), also plays a crucial role in the overall performance.[2] Some catalyst formulations may also include other components like cerium and molybdenum to improve selectivity and reduce coke formation.[8]

Reaction Parameters and Product Composition

The dehydrogenation of diethylbenzene is typically carried out at temperatures ranging from 550°C to 700°C.[1][4][9] The reaction is conducted in the presence of superheated steam, which serves as a diluent to reduce the partial pressure of the hydrocarbons and as a heat carrier. The steam-to-diethylbenzene weight ratio is a critical parameter, generally maintained between 2:1 and 8:1.[1][8]

The product stream from the reactor is a complex mixture containing divinylbenzene, ethylvinylbenzene, unreacted diethylbenzene, and various byproducts such as benzene (B151609), toluene, styrene, and xylene.[2] The formation of byproducts is a result of thermal cracking and other side reactions. Due to its high reactivity, divinylbenzene can readily polymerize, especially at elevated temperatures, which presents challenges in the product recovery and purification stages.[1]

Experimental Protocols

Protocol 1: Catalyst Preparation (Iron Oxide-Potassium Oxide on Alumina Support)

This protocol describes the preparation of a promoted iron oxide catalyst on an alumina support, a common type of catalyst for diethylbenzene dehydrogenation.[2]

Materials:

  • Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium nitrate (KNO₃)

  • γ-Alumina (support)

  • Deionized water

Procedure:

  • Impregnation:

    • Prepare an aqueous solution of ferric nitrate and potassium nitrate. The amounts should be calculated to achieve the desired weight percentage of Fe₂O₃ and K₂O on the final catalyst.

    • Add the γ-alumina support to the solution.

    • Stir the slurry continuously for 24 hours at room temperature to ensure uniform impregnation.[2]

  • Drying:

    • Separate the impregnated support from the solution by filtration.

    • Dry the solid material in an oven at 120°C for 4 hours.[2]

  • Calcination:

    • Calcine the dried material in a furnace at 600°C in air for 4 hours to convert the nitrate salts to their respective oxides.[2]

  • Catalyst Activation:

    • Prior to the reaction, the catalyst is typically activated in situ in the reactor by heating at 600°C for a specified period, often under a flow of inert gas or steam.[4]

Protocol 2: Catalytic Dehydrogenation of this compound

This protocol outlines the general procedure for the vapor-phase catalytic dehydrogenation of this compound in a fixed-bed reactor.[4]

Apparatus:

  • Tubular fixed-bed reactor (e.g., quartz)

  • Furnace with temperature controller

  • Syringe pumps for liquid feeds (this compound and water)

  • Mass flow controller for inert gas (e.g., nitrogen)

  • Preheaters for vaporizing the liquid feeds

  • Condenser to cool the reactor effluent

  • Gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Setup:

    • Load the prepared catalyst into the tubular reactor, securing it with quartz wool plugs.

    • Assemble the reactor system, including the preheaters, condenser, and gas-liquid separator.

  • Reaction Execution:

    • Heat the furnace to the desired reaction temperature (e.g., 550°C - 650°C).[1][8]

    • Start the flow of an inert gas like nitrogen through the reactor.

    • Activate the catalyst as described in Protocol 1.

    • Introduce water and this compound into the preheaters using separate syringe pumps at a controlled flow rate to achieve the desired steam-to-diethylbenzene ratio (e.g., 5:1 by weight).[4]

    • The vaporized feed mixture passes through the heated catalyst bed where the dehydrogenation reaction occurs.

  • Product Collection and Analysis:

    • The hot gaseous effluent from the reactor is cooled in a condenser to liquefy the organic and aqueous phases.

    • The condensed liquid is collected in a gas-liquid separator.

    • The non-condensable gases are vented or collected for analysis.

    • The organic layer of the collected liquid is separated, and its composition is analyzed using a gas chromatograph (GC) to determine the conversion of this compound and the selectivity to 1,3-divinylbenzene and 1,3-ethylvinylbenzene.

Data Presentation

Table 1: Influence of Reaction Temperature on Diethylbenzene (DEB) Conversion and Product Yield

Temperature (°C)DEB Conversion (%)EVB Yield (%)DVB Yield (%)Reference
550~35~15~5[2]
580~55~20~10[9]
600~65~25~15[9]
620~78~30~38[1]
630~80~30~38[1]

Note: Yields are approximate and can vary based on other reaction conditions such as catalyst formulation and space velocity.

Table 2: Effect of Steam-to-Diethylbenzene (S/D) Ratio on Reaction Performance

S/D Ratio (by weight)DEB Conversion (%)DVB Selectivity (%)Reference
2~80Not specified[1]
37855 (mol%)[1]
4~80Not specified[1]
5Not specifiedNot specified[1]
8Not specifiedNot specified[1]

Visualizations

ReactionPathway This compound This compound 1,3-Ethylvinylbenzene 1,3-Ethylvinylbenzene This compound->1,3-Ethylvinylbenzene -H₂ 1,3-Divinylbenzene 1,3-Divinylbenzene 1,3-Ethylvinylbenzene->1,3-Divinylbenzene -H₂

Caption: Reaction pathway for the dehydrogenation of this compound to 1,3-divinylbenzene.

ExperimentalWorkflow cluster_prep Feed Preparation cluster_reaction Reaction System cluster_separation Product Recovery DEB This compound Preheater Preheater/Vaporizer DEB->Preheater Water Water Water->Preheater Reactor Fixed-Bed Reactor (Catalyst Bed) Preheater->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Organic_Phase Organic Phase (DVB, EVB, DEB) Separator->Organic_Phase Aqueous_Phase Aqueous Phase Separator->Aqueous_Phase Analysis Analysis Organic_Phase->Analysis GC Analysis

Caption: Experimental workflow for the synthesis of divinylbenzene from this compound.

References

Application Note & Protocol: The Role of 1,3-Diethylbenzene in Powderless Etching of Magnesium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and a representative protocol for the use of 1,3-Diethylbenzene as a key component in additive mixtures for the powderless etching of magnesium alloy plates. While specific formulations are often proprietary, this note elucidates the fundamental role of this compound and provides a hypothetical, yet scientifically plausible, framework for its application in creating high-precision micro-relief structures for applications such as photoengraving, microfluidics, and tooling.

Introduction to Powderless Etching

Powderless etching is a chemical milling process used to create relief images or patterns on metal plates without the traditional use of powdered acid-resists like dragon's blood. The technique is particularly well-developed for magnesium (Mg) and its alloys. The process relies on a specialized etching bath, typically containing nitric acid, which is modified with a proprietary mixture of organic additives.[1][2]

The key to the process is the formation of a protective film on the sidewalls of the etched features as they form. This film prevents the acid from etching laterally ("undercutting"), thus ensuring a sharp, well-defined relief.[1] The additive package in the etching bath is crucial for creating this self-regulating protective layer.

The Role of this compound

In powderless etching baths for magnesium, the additive package typically consists of an oily, water-immiscible organic liquid, a filming agent, and a surfactant.[1][2] this compound (also known as m-diethylbenzene) serves as a primary component of this water-immiscible organic phase.

Primary Functions:

  • Solvent/Carrier: As a water-insoluble aromatic hydrocarbon, this compound is an excellent solvent for the active filming agents (e.g., long-chain fatty acids, esters, or other hydrophobic molecules) that must be delivered to the metal surface.

  • Film Formation: It acts as the bulk "oily" phase that, in conjunction with surfactants, forms an emulsion in the nitric acid bath. During the etching process, this organic phase preferentially adheres to the freshly etched sidewalls, creating a physical barrier that passivates the surface against further acid attack.

  • Bath Stability: Its chemical stability in the presence of nitric acid is crucial for maintaining a consistent and reliable etching process over time.[3]

The logical relationship of these components and their mechanism of action is illustrated in the diagram below.

G cluster_bath Etching Bath Components cluster_process Etching Mechanism Etchant Nitric Acid (HNO₃) (Aqueous Phase) Reaction Mg + 2HNO₃ → Mg(NO₃)₂ + H₂↑ Etchant->Reaction Etches Mg Solvent This compound (Organic Phase Carrier) Film Protective Film Formation on Sidewalls Solvent->Film Delivers FilmingAgent Filming Agent (e.g., Oleic Acid) FilmingAgent->Film Forms Surfactant Surfactant Surfactant->Solvent Emulsifies Reaction->Film Exposes new surface Film->Reaction Inhibits (on sidewalls)

Caption: Mechanism of protective film formation in a powderless etching bath.

Hypothetical Etching Performance Data

The following tables present hypothetical, yet representative, data illustrating the expected performance of a powderless etching process using an additive concentrate based on this compound. This data is intended for illustrative purposes to demonstrate process control principles.

Table 1: Effect of Additive Concentration on Etch Characteristics Etching Conditions: 25°C, 15 minutes, 15% (v/v) Nitric Acid (42° Bé)

Additive Concentrate (vol %)Etch Depth (µm)Sidewall Angle (degrees)Surface Roughness (Ra, µm)
2.0450751.8
3.0410821.2
4.0 380 88 0.9
5.035090 (straight)0.8
6.031092 (undercut)1.1

Note: The optimal concentration in this hypothetical scenario is 4.0%, providing a near-vertical sidewall without significant loss of etch rate.

Table 2: Effect of Etch Time on Depth Etching Conditions: 25°C, 4.0% (v/v) Additive Concentrate, 15% (v/v) Nitric Acid (42° Bé)

Etch Time (minutes)Etch Depth (µm)Sidewall Integrity
5130Excellent
10265Excellent
15380Excellent
20490Good
25580Minor pitting

Experimental Protocol: Powderless Etching of Magnesium Plate

This protocol describes a representative process for etching an AZ31 magnesium alloy plate using a hypothetical additive concentrate.

Materials and Reagents
  • Etch Additive Concentrate (Hypothetical Formulation):

    • This compound: 80% (v/v)

    • Oleic Acid (Filming Agent): 15% (v/v)

    • Non-ionic Surfactant (e.g., Sorbitan monooleate): 5% (v/v)

  • Nitric Acid (HNO₃), 42° Baumé (approx. 67%)

  • AZ31 Magnesium Photoengraving Plate

  • Photoresist (positive or negative, as required)

  • Developer Solution

  • 5% (w/v) Sodium Hydroxide (NaOH) solution for cleaning

  • Deionized Water

  • Isopropyl Alcohol

Equipment
  • Paddle-type etching machine

  • UV exposure unit

  • Spin coater or laminator for photoresist application

  • Hot plate or convection oven

  • Fume hood and appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield.

Experimental Workflow Diagram

G start Start prep 1. Plate Preparation (Cut, Deburr, Clean with NaOH) start->prep coat 2. Photoresist Coating (Laminate or Spin-Coat) prep->coat expose 3. UV Exposure (Transfer Pattern from Photomask) coat->expose develop 4. Develop & Post-Bake (Remove unexposed resist) expose->develop bath_prep 5. Etch Bath Preparation (Mix Water, Acid, Additive) develop->bath_prep etch 6. Powderless Etching (Mount plate in machine, start paddles) bath_prep->etch clean 7. Post-Etch Cleaning (Rinse, Neutralize, Strip Resist) etch->clean analyze 8. Analysis (Profilometry, Microscopy) clean->analyze end_node End analyze->end_node

Caption: Complete workflow for the powderless etching of a magnesium plate.
Step-by-Step Procedure

Part A: Plate Preparation and Imaging

  • Cleaning: Thoroughly clean the magnesium plate by scrubbing with a 5% NaOH solution, followed by a deionized water rinse. Dry completely with compressed air or in an oven.

  • Photoresist Application: Apply a layer of photoresist to the cleaned surface. This can be done by laminating a dry film resist or by spin-coating a liquid resist, followed by a soft-bake according to the manufacturer's instructions.

  • Exposure: Place a photomask with the desired pattern in contact with the photoresist layer. Expose the plate to a UV light source for the recommended duration.

  • Development: Immerse the exposed plate in the appropriate developer solution to remove the unexposed (for a negative resist) or exposed (for a positive resist) areas.

  • Post-Bake: Rinse the developed plate with deionized water and perform a hard-bake (e.g., 120°C for 20 minutes) to increase the chemical resistance of the photoresist pattern.

Part B: Etching Process

  • Prepare Etching Bath: (Caution: Always add acid to water) . In the etching machine tank within a fume hood: a. Add 810 mL of deionized water for each liter of final bath volume. b. Slowly add 150 mL of Nitric Acid (42° Bé). c. Add 40 mL of the "Etch Additive Concentrate". d. Activate the paddles for 5 minutes to ensure the bath is thoroughly mixed and emulsified. The temperature should be maintained around 25°C.

  • Mount Plate: Securely mount the imaged magnesium plate face-down in the holder of the etching machine.

  • Etching: Start the machine's paddles, which will splash the etchant onto the plate's surface. Begin timing the etch. For an expected depth of ~380 µm, etch for 15 minutes (refer to Table 2).

  • Rinsing: Once the desired time is reached, stop the paddles and immediately remove the plate. Rinse thoroughly with copious amounts of running water to stop the etching reaction.

Part C: Post-Etch Cleaning and Analysis

  • Neutralization: Briefly dip the plate in a mild alkaline solution (e.g., 2% NaOH) to neutralize any residual acid, followed by another water rinse.

  • Resist Stripping: Remove the remaining photoresist using a suitable stripper solvent (e.g., acetone (B3395972) or a commercial stripper).

  • Final Clean: Clean the etched plate with isopropyl alcohol and dry.

  • Analysis: The etched plate is now ready for analysis of etch depth, sidewall angle, and surface finish using techniques like stylus profilometry or scanning electron microscopy (SEM).

Safety and Handling

  • This compound is a flammable liquid and should be handled away from ignition sources.

  • Concentrated nitric acid is extremely corrosive and a strong oxidizer. All handling must be performed in a certified fume hood with appropriate PPE.

  • The etching reaction produces hydrogen gas, which is flammable. The etching machine must be well-ventilated.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: This application note is for informational purposes only. The formulations and process parameters are representative examples and have not been empirically validated. Users should conduct their own experiments to optimize the process for their specific application and materials. Always adhere to laboratory safety protocols.

References

Application Notes and Protocols for the GC-MS Analysis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 1,3-diethylbenzene (B91504) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, instrument parameters, and data analysis, designed to ensure accurate and reproducible results for the identification and quantification of this aromatic hydrocarbon.

Introduction

This compound (CAS No. 141-93-5) is a volatile organic compound (VOC) and a member of the aromatic hydrocarbon family. It is a colorless liquid with a characteristic aromatic odor. Monitoring and quantifying this compound is crucial in various fields, including environmental analysis, industrial hygiene, and as a potential impurity in pharmaceutical and chemical manufacturing. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This method offers high sensitivity and selectivity, making it ideal for trace-level analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for common matrices.

Protocol 2.1.1: Liquid Samples (e.g., Water, Solvents)

  • Direct Injection (for clean samples): If the sample is in a volatile organic solvent compatible with the GC system (e.g., hexane (B92381), dichloromethane), and the concentration of this compound is expected to be within the instrument's linear range, direct injection can be performed.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

    • Transfer the filtered sample into a 2 mL autosampler vial.

  • Liquid-Liquid Extraction (LLE) (for aqueous samples): This technique is used to extract and concentrate this compound from water.

    • To a 100 mL separatory funnel, add 50 mL of the aqueous sample.

    • Add 10 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a collection flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 2 mL autosampler vial.

Protocol 2.1.2: Solid Samples (e.g., Soil, Polymers)

  • Headspace Analysis: This method is suitable for determining volatile compounds in solid matrices.

    • Weigh approximately 1-5 g of the homogenized solid sample into a 20 mL headspace vial.

    • Seal the vial with a septum and aluminum cap.

    • Place the vial in the headspace autosampler.

    • The sample is heated to a specific temperature (e.g., 80-120 °C) for a set time to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC-MS.

Protocol 2.1.3: Air Samples

  • Sorbent Tube Sampling followed by Thermal Desorption (TD):

    • Collect air samples by drawing a known volume of air through a sorbent tube packed with a suitable adsorbent (e.g., Tenax®).

    • The sorbent tube is then placed in a thermal desorber connected to the GC-MS.

    • The tube is heated, and the trapped analytes are desorbed and transferred to the GC column.

GC-MS Instrumentation and Parameters

The following parameters are a representative method for the analysis of this compound and may require optimization based on the specific instrument and application. The parameters are based on methods for analyzing similar aromatic hydrocarbons.[2][3]

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutesRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-300
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Identification

The identification of this compound is based on its retention time and mass spectrum. Under the conditions described above, the expected retention time for this compound would be in the range of 8-12 minutes. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 2: Characteristic Mass Fragments of this compound

m/zRelative AbundanceIon Fragment
134~60%[M]+ (Molecular Ion)
119~85%[M-CH3]+
105100%[M-C2H5]+ (Base Peak)
91~30%[C7H7]+

Data sourced from NIST Mass Spectrometry Data Center.[4]

Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard (e.g., toluene-d8) is recommended to improve accuracy and precision.

Table 3: Example Calibration Data for this compound (using SIM mode at m/z 105)

Concentration (µg/mL)Peak Area
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,525,000
20.03,048,000

This is example data and should be generated for each instrument and method.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid, Solid, or Air) Extraction Extraction / Concentration (LLE, Headspace, TD) Sample->Extraction Vial Transfer to Autosampler Vial Extraction->Vial Injector GC Injector Vial->Injector Injection Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection & Identification) Column->MS Chromatogram Chromatogram (Retention Time) MS->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) MS->MassSpectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification MassSpectrum->Quantification Report Report Quantification->Report

Caption: GC-MS Analysis Workflow for this compound.

LLE_Protocol start Start: Aqueous Sample add_solvent Add Immiscible Organic Solvent (e.g., Hexane) start->add_solvent shake Shake Vigorously in Separatory Funnel add_solvent->shake separate Allow Layers to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction 2x collect_organic->repeat_extraction dry Dry with Anhydrous Na2SO4 repeat_extraction->dry concentrate Concentrate with Nitrogen Stream dry->concentrate end Ready for GC-MS Analysis concentrate->end

Caption: Liquid-Liquid Extraction (LLE) Protocol.

References

Application Notes and Protocols: Infrared (IR) Spectrum of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the infrared (IR) spectrum of 1,3-diethylbenzene (B91504), including key spectral data, vibrational mode assignments, and a comprehensive experimental protocol for obtaining the spectrum.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless liquid and finds use as a solvent and an intermediate in chemical synthesis.[2] Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its aromatic ring and ethyl substituents.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that are indicative of its molecular structure. The primary absorptions are due to C-H stretching vibrations of the aromatic ring and the ethyl groups, C=C stretching vibrations of the aromatic ring, and various bending vibrations.

Table 1: Summary of Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000Medium to WeakAromatic C-H Stretch[3][4]
2965-2850StrongAliphatic C-H Stretch (CH₃ and CH₂ of ethyl groups)
1600-1585MediumAromatic C=C Ring Stretch[3][4]
1500-1400MediumAromatic C=C Ring Stretch[3][4]
900-675StrongAromatic C-H Out-of-Plane Bending ("oop")[4]

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is particularly useful for determining the substitution pattern of the aromatic ring.[4]

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory or a liquid transmission cell.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond, zinc selenide) OR a liquid transmission cell with NaCl or KBr windows[5][6]

  • This compound (liquid)[7]

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • For ATR: Ensure the ATR crystal is clean and free of any residues. Take a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • For Liquid Cell: Fill the clean, empty liquid transmission cell with the reference solvent (if any) or leave it empty if a neat spectrum is desired and the path length is short. Acquire a background spectrum.

  • Sample Preparation and Loading:

    • For ATR: Place a small drop of this compound onto the center of the ATR crystal using a clean Pasteur pipette. Ensure the crystal surface is completely covered.

    • For Liquid Cell: Using a clean syringe or pipette, carefully fill the liquid transmission cell with this compound, ensuring no air bubbles are trapped in the light path.

  • Sample Spectrum Acquisition:

    • Place the ATR accessory with the sample or the filled liquid cell into the sample compartment of the FTIR spectrometer.

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • For ATR: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • For Liquid Cell: Disassemble the cell and clean the windows with an appropriate solvent. Handle salt plates with care as they are fragile and can be damaged by moisture.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the analysis of this compound.

IR_Workflow Workflow for IR Analysis of this compound cluster_prep Sample Preparation & Acquisition cluster_process Data Processing & Interpretation start Start instrument_prep Prepare FTIR Spectrometer start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_load Load this compound Sample background_scan->sample_load sample_scan Acquire Sample Spectrum sample_load->sample_scan data_processing Process Raw Data (e.g., Baseline Correction) sample_scan->data_processing peak_identification Identify Key Absorption Peaks data_processing->peak_identification functional_group_assignment Assign Vibrational Modes to Peaks peak_identification->functional_group_assignment structural_confirmation Confirm Molecular Structure functional_group_assignment->structural_confirmation report Generate Report structural_confirmation->report end End report->end

Caption: Workflow for IR Analysis of this compound.

References

Mass Spectrometry of 1,3-Diethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mass spectrometry of 1,3-diethylbenzene (B91504), a common organic compound. Included are its characteristic mass spectrum, a proposed fragmentation pathway, and a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended to support researchers and professionals in the accurate identification and quantification of this compound in various matrices.

Introduction

This compound (C₁₀H₁₄, CAS: 141-93-5) is an aromatic hydrocarbon with a molecular weight of approximately 134.22 g/mol .[1] Its detection and analysis are crucial in various fields, including environmental monitoring, chemical synthesis, and pharmaceutical development. Mass spectrometry, particularly when coupled with gas chromatography, offers a highly sensitive and specific method for the analysis of this compound. This application note details the expected mass spectrum and provides a standardized protocol for its analysis.

Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 134. The fragmentation pattern is dominated by the loss of alkyl groups, which is typical for alkylbenzenes.

Quantitative Data

The major ions observed in the mass spectrum of this compound are summarized in the table below. The base peak, the most abundant ion, is observed at m/z 105.

m/zRelative Abundance (%)Proposed Ion Structure
13425-35[C₁₀H₁₄]⁺ (Molecular Ion)
11940-50[C₉H₁₁]⁺
105100[C₈H₉]⁺
9120-30[C₇H₇]⁺
7710-15[C₆H₅]⁺

Note: Relative abundances are approximate and can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 134. The primary fragmentation route involves the cleavage of a C-C bond to lose a methyl radical (•CH₃), forming the highly stable ethyltropylium or a related C₈H₉⁺ ion at m/z 105, which is the base peak. Subsequent fragmentations can occur, leading to other characteristic ions.

fragmentation_pathway M This compound C₁₀H₁₄ M_ion [C₁₀H₁₄]⁺˙ m/z = 134 M->M_ion -e⁻ frag1 [C₉H₁₁]⁺ m/z = 119 M_ion->frag1 - •CH₃ from ethyl frag2 [C₈H₉]⁺ m/z = 105 (Base Peak) M_ion->frag2 - •CH₃ frag3 [C₇H₇]⁺ m/z = 91 frag2->frag3 - CH₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.

Materials and Reagents
  • This compound standard (≥98% purity)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

  • Helium gas (carrier gas), 99.999% purity or higher

  • GC vials with septa

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector

  • Mass Spectrometer (MS) detector (e.g., quadrupole)

  • Capillary GC column suitable for volatile organic compounds (VOCs) analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

GC-MS Parameters
Parameter Value
GC
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 min
MS
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-300 amu
Scan Rate2 scans/sec
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Sample Preparation
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution to prepare calibration standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dissolve or dilute them in the same solvent to a concentration expected to be within the calibration range.

  • Transfer the prepared standards and samples to GC vials.

Data Analysis
  • Acquire the chromatograms and mass spectra of the standards and samples.

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which is determined by running a standard.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library) and the data provided in this document.

  • Generate a calibration curve by plotting the peak area of the m/z 105 ion (or the total ion count for the peak) versus the concentration of the standards.

  • Quantify the amount of this compound in the unknown samples using the calibration curve.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Standard/Sample Dilution prep2 Transfer to GC Vial prep1->prep2 gcms Injection & Separation (GC) Ionization & Detection (MS) prep2->gcms data1 Peak Identification (Retention Time & Mass Spectrum) gcms->data1 data2 Quantification (Calibration Curve) data1->data2 result Concentration of This compound data2->result Final Report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1,3-diethylbenzene (B91504) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a clear and reproducible methodology for the separation and quantification of this compound, suitable for various research and quality control applications.

Introduction

This compound is an aromatic hydrocarbon that can be present as a process impurity or a starting material in the synthesis of various chemical and pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the purity, safety, and efficacy of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and determination of such non-polar compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and expected performance data.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Vials: Amber glass vials with PTFE septa.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagent: Phosphoric acid (analytical grade).

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: HPLC grade water with 0.1% (v/v) phosphoric acid. To prepare 1 L, add 1 mL of phosphoric acid to 999 mL of water and mix thoroughly.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

A reverse-phase HPLC method with the following conditions is employed:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 50% B to 95% B in 10 minutes, hold for 2 minutes, return to 50% B in 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Data Presentation

The performance of this method was evaluated for its key quantitative parameters. The results are summarized in the table below.

ParameterResult
Retention Time (tR) Approximately 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Prepare Mobile Phase A (Water + 0.1% H3PO4) E Set Chromatographic Conditions A->E B Prepare Mobile Phase B (Acetonitrile) B->E C Prepare Standard Solutions (1-100 µg/mL) G Inject Standard/Sample C->G D Prepare Sample Solution D->G F Equilibrate HPLC System E->F F->G H Acquire Chromatogram G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify this compound J->K L Generate Report K->L

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The described RP-HPLC method provides excellent separation and quantification of this compound. The use of a C18 column with a water/acetonitrile gradient ensures a robust separation from potential impurities. The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to improve peak shape and reproducibility. The method exhibits excellent linearity over a wide concentration range, with a high correlation coefficient, indicating a strong correlation between concentration and detector response. The low LOD and LOQ values demonstrate the high sensitivity of the method, making it suitable for trace-level analysis. The precision and accuracy of the method are well within the acceptable limits for routine analytical procedures.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The methodology is straightforward and can be readily implemented in any analytical laboratory equipped with a standard HPLC system. The provided performance data can be used as a benchmark for method validation and routine analysis.

Troubleshooting & Optimization

Technical Support Center: 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 1,3-Diethylbenzene. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Stability and Storage of this compound

Proper handling and storage of this compound are crucial to ensure its integrity and prevent the formation of hazardous byproducts. This section outlines the key stability and storage parameters.

Recommended Storage Conditions

To maintain the quality of this compound, it is recommended to store it under the following conditions:

ParameterRecommendationSource(s)
Temperature Store in a cool, dry place.[1][2] Ambient temperatures are generally acceptable.[1][2]
Atmosphere Store in a well-ventilated area.[1][2] Containers should be tightly closed to prevent exposure to air.[1][1][2]
Light Store in a light-resistant container and keep away from light, as light can initiate peroxide formation.[3]
Container Use a sealed, air-impermeable, light-resistant container.[3] The original manufacturer's container is preferred.[3]
Incompatible Materials

Avoid contact between this compound and the following substances to prevent hazardous reactions:

Incompatible MaterialReasonSource(s)
Oxidizing agents Can react with oxidizing materials.[4]
Strong acids Incompatible.[5]
Strong bases Incompatible.[5]
Heat, sparks, open flames Flammable liquid and vapor. Keep away from ignition sources.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in a question-and-answer format.

Q1: I suspect my this compound has degraded. What are the signs of degradation?

A1: Degradation of this compound, primarily through autoxidation, can lead to the formation of peroxides, which are often not visually detectable in early stages.[6] However, prolonged or severe degradation may result in:

  • Discoloration: A slight yellowing of the normally colorless liquid.

  • Formation of solids: In advanced stages, solid peroxides may precipitate.

  • Inconsistent experimental results: Degraded solvent can affect reaction outcomes.

If you suspect degradation, especially if the container has been open for an extended period, it is crucial to test for peroxides before use.[7]

Q2: How can I test for the presence of peroxides in my this compound?

A2: Several methods are available for detecting peroxides in organic solvents. A common and simple method is the use of potassium iodide (KI).

  • Procedure: Add 1 ml of the suspect this compound to a freshly prepared 10% solution of potassium iodide in glacial acetic acid.

  • Positive Result: A yellow to brown color indicates the presence of peroxides.

Commercial peroxide test strips are also available and offer a convenient and semi-quantitative way to check for peroxides.

Q3: My experimental results are not reproducible when using this compound as a solvent. What could be the cause?

A3: Inconsistent results can stem from several factors related to the solvent's purity and handling:

  • Impurities: this compound may contain impurities from its synthesis, such as other isomers (1,2- and 1,4-diethylbenzene) or higher alkylated benzenes. These can be identified using Gas Chromatography (GC).

  • Degradation Products: As mentioned, autoxidation can lead to the formation of hydroperoxides, which can be further converted to ketones and alcohols.[1] These byproducts can interfere with sensitive reactions.

  • Water Content: Although this compound is immiscible with water, it can absorb moisture from the atmosphere if not stored in a tightly sealed container.

To ensure reproducibility, it is recommended to use a fresh bottle of high-purity this compound or to purify the solvent before use if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: While a specific shelf life is not always provided and can depend on storage conditions and whether an inhibitor is present, it is good practice to test for peroxides in opened containers after one year.[7] For critical applications, using the solvent within a shorter timeframe after opening is advisable.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation pathway for this compound exposed to air is autoxidation.[8] This free-radical chain reaction leads to the formation of diethylbenzene hydroperoxides.[9] These hydroperoxides can further decompose to form other products, such as the corresponding acetophenone (B1666503) derivatives and alcohols.[1]

Q3: Are there any specific safety precautions I should take when distilling this compound?

A3: Yes. Distillation can concentrate non-volatile peroxides, creating a significant explosion hazard.[3] Therefore, it is imperative to test for peroxides before distilling any quantity of this compound that has been exposed to air. If peroxides are present, they must be removed before distillation. Never distill to dryness.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

1. Objective: To evaluate the stability of this compound under elevated temperature and exposure to air and light.

2. Materials:

  • This compound sample

  • Clear and amber glass vials with airtight seals

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • UV light source

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • HPLC system with a UV detector

3. Method:

  • Sample Preparation: Aliquot the this compound sample into a series of clear and amber glass vials. Fill some vials to the top to minimize headspace (air exposure) and leave others partially filled.

  • Stress Conditions:

    • Thermal Stress: Place a set of amber vials (with and without headspace) in an oven at 40°C.

    • Photostability: Expose a set of clear vials to a UV light source at ambient temperature.

    • Control: Store a set of amber vials at the recommended storage conditions (cool, dark place).

  • Time Points: Withdraw samples for analysis at initial (T=0), 1, 2, 4, and 8 weeks.

  • Analysis:

    • Purity Assay (GC): Analyze the purity of the this compound at each time point using a suitable GC-FID method. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

    • Degradation Product Analysis (HPLC): Use a reverse-phase HPLC method to detect the formation of more polar degradation products like hydroperoxides and ketones.

4. Data Analysis: Compare the chromatograms of the stressed samples to the control samples at each time point. Quantify the decrease in this compound and the formation of any significant degradation products.

Analytical Method for Purity Assessment by Gas Chromatography (GC)

1. Instrument: Gas chromatograph with a flame ionization detector (FID).

2. Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aromatic hydrocarbons.

3. GC Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes

    • Ramp: 10°C/minute to 200°C

    • Hold: 5 minutes at 200°C

  • Injection Volume: 1 µL (with appropriate split ratio)

4. Sample Preparation: Dilute the this compound sample in a suitable solvent like hexane (B92381) or dichloromethane (B109758) if necessary.

5. Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Solvent Purity start->check_purity check_storage Review Storage and Handling start->check_storage test_peroxides Test for Peroxides check_purity->test_peroxides Purity is questionable re_run Re-run Experiment check_purity->re_run Purity is high use_new Use Fresh Solvent check_storage->use_new Improper storage test_peroxides->use_new Peroxides detected purify Purify Existing Solvent test_peroxides->purify Peroxides detected use_new->re_run purify->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway DEB This compound Radical Free Radical Chain Reaction DEB->Radical Oxygen O2 (Air) Oxygen->Radical LightHeat Light / Heat LightHeat->Radical Hydroperoxide Diethylbenzene Hydroperoxide Radical->Hydroperoxide Ketone Acetophenone Derivative Hydroperoxide->Ketone Alcohol Alcohol Derivative Hydroperoxide->Alcohol

Caption: Simplified autoxidation pathway of this compound.

References

Technical Support Center: 1,3-Diethylbenzene Material Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the material compatibility of 1,3-Diethylbenzene. The following information is intended to help prevent experimental failures and ensure safety in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions, degradation of the solvent, and potentially hazardous situations.

Q2: Can I use plastic containers to store this compound?

A2: The compatibility of plastics with this compound varies. Materials like Polytetrafluoroethylene (PTFE) generally show good resistance. However, plastics such as polyethylene (B3416737) and polypropylene (B1209903) may be susceptible to swelling and degradation upon prolonged contact with aromatic hydrocarbons. It is crucial to verify compatibility before use, especially for long-term storage.

Q3: What happens if this compound comes into contact with a strong oxidizing agent?

A3: Contact with strong oxidizing agents, such as potassium permanganate, will cause the oxidation of the ethyl side chains of the this compound molecule, converting them into carboxylic acid groups.[1][2][3] This is a chemical transformation of the solvent and can generate heat.

Q4: Is it safe to mix this compound with strong acids?

A4: No, mixing this compound with strong acids like concentrated nitric acid or sulfuric acid can lead to a highly exothermic nitration reaction on the benzene (B151609) ring. This reaction can be difficult to control and may result in a runaway reaction.

Q5: What is the expected reaction with strong bases?

A5: Aromatic hydrocarbons like this compound are generally unreactive towards strong bases such as sodium hydroxide (B78521) under standard conditions.[4] However, the presence of acidic impurities or specific reaction conditions could potentially lead to unforeseen reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change or precipitate formation in this compound. Contamination with an incompatible material, such as an oxidizing agent or acid.1. Immediately and safely cease the experiment. 2. Do not attempt to neutralize the mixture without a proper risk assessment. 3. Dispose of the contaminated solvent according to your institution's hazardous waste guidelines. 4. Thoroughly clean all apparatus to remove any residual contaminants.
Swelling, cracking, or softening of plastic components (tubing, seals, containers). The plastic material is not resistant to aromatic hydrocarbons.1. Replace the incompatible plastic with a resistant material such as PTFE or a suitable fluoroelastomer (e.g., Viton®). 2. Consult a chemical resistance chart to select appropriate materials for all components in your experimental setup.
Corrosion or discoloration of metal parts. The metal is being attacked by this compound, potentially due to impurities or reaction byproducts.1. Discontinue use of the affected metal. 2. Select a more corrosion-resistant metal. Stainless steel is generally a good starting point, but testing may be required for critical applications.
Experiment failure or unexpected byproducts. A slow reaction between this compound and a component in the experimental setup.1. Review all materials in contact with the solvent. 2. Conduct a blank run with only the solvent and the apparatus to check for any signs of reaction or leaching. 3. If necessary, perform material compatibility testing as outlined in the experimental protocols below.

Data Presentation: Material Compatibility with Aromatic Hydrocarbons

The following table summarizes the general chemical resistance of various materials to aromatic hydrocarbons, including this compound. Note that specific performance can vary based on temperature, concentration, and exposure duration. It is always recommended to perform specific testing for critical applications.

Material Resistance to Aromatic Hydrocarbons Potential Effects
Plastics
Polytetrafluoroethylene (PTFE)ExcellentGenerally inert with minimal to no effect.[5][6][7][8][9]
Polypropylene (PP)Poor to FairSwelling, loss of mechanical strength.[10][11][12][13]
Low-Density Polyethylene (LDPE)PoorSwelling, softening, and potential dissolution.[14][15][16][17][18]
High-Density Polyethylene (HDPE)Poor to LimitedSwelling and loss of mechanical properties.[14][16][18]
Elastomers
Fluoroelastomer (FKM, Viton®)ExcellentHigh resistance to swelling and degradation.[19][20][21][22]
Metals
Stainless SteelGood to ExcellentGenerally resistant, but specific grades should be chosen based on conditions.
AluminumFair to GoodMay be susceptible to corrosion depending on conditions and the presence of water.
Carbon SteelPoorProne to corrosion.

Experimental Protocols

Protocol 1: Evaluating the Resistance of Plastics to this compound (Based on ASTM D543)

This protocol outlines a procedure for determining the resistance of plastic materials to this compound.[23][24][25][26][27]

1. Materials and Apparatus:

  • Test specimens of the plastic material with known dimensions and weight.
  • Immersion containers with tight-fitting lids.
  • This compound.
  • Analytical balance.
  • Micrometer or calipers.
  • Fume hood.
  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat.

2. Procedure:

  • Measure and record the initial weight and dimensions of each test specimen.
  • Completely immerse the specimens in this compound within the immersion containers. Ensure specimens are not in contact with each other.
  • Seal the containers and store them in a controlled environment (e.g., constant temperature) for a specified duration (e.g., 24 hours, 7 days, 30 days).
  • After the exposure period, carefully remove the specimens from the solvent in a fume hood.
  • Gently pat the specimens dry with a lint-free cloth.
  • Immediately re-weigh the specimens and measure their dimensions.
  • Visually inspect the specimens for any changes in appearance, such as swelling, cracking, discoloration, or deformation.

3. Data Analysis:

  • Calculate the percentage change in weight and dimensions.
  • Document all visual observations.
  • If required, perform mechanical testing (e.g., tensile strength) on the exposed specimens and compare the results to unexposed control specimens.

Protocol 2: Laboratory Immersion Corrosion Testing of Metals with this compound (Based on ASTM G31)

This protocol describes a method for assessing the corrosion resistance of metals to this compound.[28][29][30][31][32]

1. Materials and Apparatus:

  • Metal test coupons of known dimensions, surface area, and weight.
  • Test vessels with reflux condensers if elevated temperatures are used.
  • This compound.
  • Analytical balance.
  • Fume hood.
  • PPE: chemical resistant gloves, safety goggles, lab coat.

2. Procedure:

  • Prepare the metal coupons by cleaning and degreasing them. Record their initial weight.
  • Immerse the coupons in this compound in the test vessels. Ensure the coupons are fully submerged and not in contact with each other.
  • Conduct the test for a predetermined duration at a specified temperature.
  • After the test period, remove the coupons from the solvent.
  • Clean the coupons to remove any corrosion products according to standard procedures for the specific metal.
  • Rinse and dry the coupons thoroughly.
  • Re-weigh the cleaned coupons.

3. Data Analysis:

  • Calculate the mass loss.
  • Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the appropriate formula that considers mass loss, surface area, density of the metal, and exposure time.
  • Visually inspect the coupons for pitting, crevice corrosion, or other forms of localized attack.

Mandatory Visualizations

IncompatibleMaterials cluster_reagents Incompatible Reagents cluster_materials Incompatible Materials Strong Oxidizing Agents Strong Oxidizing Agents Strong Acids Strong Acids Strong Bases Strong Bases Some Plastics (e.g., PE, PP) Some Plastics (e.g., PE, PP) Some Elastomers Some Elastomers Reactive Metals Reactive Metals This compound This compound This compound->Strong Oxidizing Agents Oxidation This compound->Strong Acids Nitration/Sulfonation This compound->Strong Bases Generally Unreactive (Caution Advised) This compound->Some Plastics (e.g., PE, PP) Swelling/Degradation This compound->Some Elastomers Swelling/Degradation This compound->Reactive Metals Corrosion

Caption: Incompatibility of this compound.

TroubleshootingFlowchart start Problem Encountered During Experiment issue_type Identify Issue Type start->issue_type color_change Unexpected Color Change / Precipitate issue_type->color_change Chemical Reaction material_degradation Material Degradation (Plastic/Elastomer) issue_type->material_degradation Physical Change corrosion Metal Corrosion issue_type->corrosion Corrosion action_contamination Cease Experiment & Safely Dispose color_change->action_contamination action_material Replace with Resistant Material (e.g., PTFE, FKM) material_degradation->action_material action_corrosion Select More Resistant Metal corrosion->action_corrosion

Caption: Troubleshooting experimental issues.

References

Technical Support Center: Synthesis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-diethylbenzene (B91504).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved through the Friedel-Crafts alkylation of benzene (B151609) with an ethylating agent.

Problem 1: Low Yield of this compound and Formation of Significant Amounts of Polyalkylated Products

Possible Cause: The primary cause of polyalkylation is the fact that the initial product, ethylbenzene (B125841), is more reactive than the starting material, benzene. The ethyl group is an activating group, making the mono-substituted product more susceptible to further electrophilic attack, leading to the formation of diethyl-, triethyl-, and even higher substituted benzenes.[1][2]

Solution:

  • Increase the Benzene to Ethylating Agent Ratio: Employing a large excess of benzene is the most straightforward method to suppress polyalkylation. This increases the statistical probability of the ethylating agent reacting with benzene rather than the already alkylated products.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent alkylation reactions.

  • Alternative Two-Step Synthesis: A reliable method to avoid polyalkylation is to first perform a Friedel-Crafts acylation of benzene with an acyl halide (e.g., acetyl chloride) to form an acetophenone. The acyl group is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired ethylbenzene or diethylbenzene in a subsequent step (e.g., via a Clemmensen or Wolff-Kishner reduction).

Problem 2: Undesirable Isomer Distribution (High Levels of 1,2- and 1,4-Diethylbenzene)

Possible Cause: Friedel-Crafts alkylation of benzene to produce diethylbenzene typically yields a mixture of isomers. The ethyl group is an ortho-, para-director, leading to the formation of 1,2- and 1,4-diethylbenzene (B43851) alongside the desired 1,3-isomer. The thermodynamic equilibrium mixture of diethylbenzene isomers is approximately 3% ortho, 69% meta, and 28% para at 25°C.[3]

Solution:

  • Shape-Selective Catalysis: The use of specific zeolite catalysts, such as modified HZSM-5, can promote the formation of a particular isomer due to the constrained environment within the catalyst's pores. This "shape selectivity" can favor the formation of the less bulky 1,3- or 1,4-isomers over the more sterically hindered 1,2-isomer.[2][4][5][6][7][8]

  • Isomerization: A post-synthesis isomerization step can be employed to enrich the product mixture in the desired this compound isomer. This is often carried out over an acid catalyst.

  • Disproportionation of Ethylbenzene: An alternative route to diethylbenzenes is the disproportionation of ethylbenzene, which can also be influenced by shape-selective catalysts to favor the production of a specific isomer.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of this compound via Friedel-Crafts alkylation?

A1: The two main side reactions are:

  • Polyalkylation: The addition of more than two ethyl groups to the benzene ring, resulting in byproducts such as triethylbenzene (B13742051) and tetraethylbenzene. This occurs because the ethyl group activates the benzene ring, making it more susceptible to further alkylation.[1][2]

  • Isomerization: The formation of other diethylbenzene isomers, namely 1,2-diethylbenzene (B43095) and 1,4-diethylbenzene. The ethyl group directs incoming electrophiles to the ortho and para positions.[3]

Q2: How can I minimize the formation of polyalkylated byproducts?

A2: The most effective and common method is to use a large excess of benzene relative to the ethylating agent (e.g., ethanol (B145695) or ethyl chloride).[1] This increases the likelihood that the electrophile will react with a benzene molecule rather than an already ethylated benzene molecule.

Q3: Is it possible to selectively synthesize this compound?

A3: Achieving high selectivity for this compound directly from the Friedel-Crafts alkylation of benzene is challenging due to the directing effects of the first ethyl group. However, the use of shape-selective zeolite catalysts can significantly influence the isomer distribution, potentially favoring the meta isomer.[2][4][5][6][7][8] Alternatively, processes like the disproportionation of ethylbenzene over specific catalysts can be optimized for the production of this compound.[8][9][10]

Q4: Can carbocation rearrangement be a problem in the synthesis of diethylbenzene?

A4: Carbocation rearrangements are a common issue in Friedel-Crafts alkylations with longer alkyl chains. However, with the ethyl group, the primary ethyl carbocation is not formed. Instead, a complex between the ethylating agent and the Lewis acid catalyst acts as the electrophile, and rearrangement to a more stable carbocation is not a significant side reaction.

Data Presentation

The following table summarizes the influence of reaction conditions on the product distribution in the alkylation of benzene with ethanol over a zeolite catalyst.

Reaction Temperature (°C)Benzene to Ethanol Molar RatioBenzene Conversion (%)Ethylbenzene Selectivity (%)Diethylbenzene Selectivity (%)Other Products Selectivity (%)
3002:135702010
4002:155652510
5002:145602812
4004:14075187
4006:13080155

Note: Data is representative and compiled from various studies on benzene alkylation with ethanol over zeolite catalysts. Actual results may vary depending on the specific catalyst and reaction setup.[2][4][6][7][11]

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Alkylation of Benzene with Ethanol over HZSM-5 Zeolite Catalyst

This protocol describes a general procedure for the vapor-phase alkylation of benzene with ethanol.

Materials:

  • Benzene (anhydrous)

  • Ethanol (anhydrous)

  • HZSM-5 zeolite catalyst (pre-treated)

  • Nitrogen gas (for inert atmosphere)

  • Fixed-bed continuous flow reactor

  • Gas chromatograph (GC) for product analysis

Procedure:

  • The HZSM-5 zeolite catalyst is calcined in air at 550°C for 5 hours to remove any adsorbed impurities.

  • The fixed-bed reactor is packed with the activated catalyst.

  • The reactor is heated to the desired reaction temperature (e.g., 400°C) under a flow of nitrogen gas.

  • A mixture of benzene and ethanol, with a specific molar ratio (e.g., 4:1), is vaporized and fed into the reactor.

  • The reaction products are cooled and condensed.

  • The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of benzene and the selectivity for ethylbenzene, diethylbenzene isomers, and other byproducts.[2][6]

Visualizations

Side_Reactions_in_Diethylbenzene_Synthesis Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + Ethanol o_DEB 1,2-Diethylbenzene Ethylbenzene->o_DEB + Ethanol m_DEB This compound Ethylbenzene->m_DEB + Ethanol p_DEB 1,4-Diethylbenzene Ethylbenzene->p_DEB + Ethanol Triethylbenzene Triethylbenzene o_DEB->Triethylbenzene + Ethanol m_DEB->Triethylbenzene + Ethanol p_DEB->Triethylbenzene + Ethanol Ethanol Ethanol Catalyst Acid Catalyst (e.g., AlCl3 or Zeolite)

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of major side products.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield of This compound? Start->CheckYield CheckPoly High Polyalkylation? CheckYield->CheckPoly Yes End Successful Synthesis CheckYield->End No CheckIsomer Incorrect Isomer Ratio? CheckPoly->CheckIsomer No IncreaseBenzene Increase Benzene:Et-X Ratio CheckPoly->IncreaseBenzene Yes UseZeolite Use Shape-Selective Zeolite CheckIsomer->UseZeolite Yes CheckIsomer->End No LowerTemp Lower Reaction Temperature IncreaseBenzene->LowerTemp LowerTemp->Start Isomerize Perform Isomerization Step UseZeolite->Isomerize Isomerize->Start

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diethylbenzene (B91504). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing diethylbenzenes, including the 1,3-isomer, is the Friedel-Crafts alkylation of benzene (B151609) using an ethylating agent such as ethylene (B1197577) or ethanol (B145695).[1][2][3] This reaction is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), or a solid acid catalyst, such as a zeolite.[4][5]

Q2: What are the primary side reactions and byproducts in this synthesis?

The main challenges in the synthesis of this compound are controlling polyalkylation and isomer distribution.

  • Polyalkylation: The initial product, ethylbenzene (B125841), is more reactive than benzene, leading to further ethylation to form diethylbenzenes, triethylbenzenes, and other polyethylbenzenes.[4][6]

  • Isomerization: The ethyl group is an ortho-, para-director, but the thermodynamic equilibrium of diethylbenzene isomers favors the meta-isomer under certain conditions. The typical isomer distribution is approximately 5% ortho, 62% meta, and 33% para.[7]

  • Other Byproducts: Depending on the process, other byproducts like toluene (B28343) and xylene can also be formed.[4]

Q3: How can I optimize the yield of this compound?

Optimizing the yield of the desired 1,3-isomer involves several strategies:

  • Reactant Ratio: Using a large excess of benzene relative to the ethylating agent can minimize the extent of polyalkylation.[4]

  • Catalyst Selection: The choice of catalyst can influence the isomer distribution. While traditional Lewis acids like AlCl₃ are effective, shape-selective zeolite catalysts can be used to favor the formation of a specific isomer, often the para-isomer.[1][3]

  • Reaction Conditions: Temperature and pressure are critical parameters. Higher temperatures can favor the thermodynamically more stable meta-isomer.

  • Transalkylation: Unwanted diethylbenzene isomers and polyethylbenzenes can be recycled and reacted with benzene in a process called transalkylation to produce more ethylbenzene, which can then be further alkylated.[1][5]

Q4: What is the best way to purify this compound from the reaction mixture?

Fractional distillation is the primary method for separating the diethylbenzene isomers and removing other byproducts.[8] Due to the close boiling points of the isomers (ortho: ~183-184°C, meta: ~181-182°C, para: ~183-184°C), a distillation column with a high number of theoretical plates is required for efficient separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Impure or wet reactants/solvents. 3. Reaction temperature is too low.1. Use a fresh, anhydrous catalyst. Ensure adequate catalyst loading. 2. Purify and dry all reactants and solvents before use. 3. Gradually increase the reaction temperature while monitoring the reaction progress.
Excessive Polyalkylation The molar ratio of benzene to the ethylating agent is too low.Increase the molar ratio of benzene to the ethylating agent (e.g., 8:1 or higher).[4][9]
Undesired Isomer Ratio (Low meta-isomer) 1. Reaction conditions favor kinetic control (ortho/para products). 2. The chosen catalyst has a high selectivity for the para-isomer (e.g., certain zeolites).1. Increase the reaction temperature to favor the thermodynamically more stable meta-isomer. 2. Use a non-shape-selective catalyst like aluminum chloride.
Formation of Tars or Dark-Colored Byproducts 1. Reaction temperature is too high. 2. Localized overheating due to poor mixing or rapid addition of reagents.1. Reduce the reaction temperature. 2. Ensure efficient stirring and add reagents dropwise to control the reaction exotherm.

Quantitative Data on Reaction Optimization

Table 1: Effect of Benzene to Ethylene Molar Ratio on Product Selectivity

Benzene:Ethylene Molar RatioEthylene Conversion (%)Ethylbenzene Selectivity (mol%)Diethylbenzene Selectivity (mol%)Triethylbenzene Selectivity (mol%)
1.7:1100~90~8~2
2.1:1100~92~7~1
3.9:1100~95~4.5<0.5
5.7:1100~97~2.5<0.5

Data adapted from experiments conducted at 1.8 MPa.[4]

Table 2: Influence of Temperature on Diethylbenzene Isomer Distribution

CatalystTemperature (°C)o-DEB (%)m-DEB (%)p-DEB (%)
Zeolite Y17056233
Zeolite (BXE ALKCAT)300---
Zeolite (BXE ALKCAT)450---

Data for Zeolite Y from[7]. Data for BXE ALKCAT from[10], specific isomer ratios for DEB were not provided, but overall DEB yield was reported to increase with temperature.

Experimental Protocols

1. Synthesis of Diethylbenzene via Friedel-Crafts Alkylation of Benzene with Ethanol

This protocol describes a general laboratory-scale synthesis of diethylbenzene. The resulting product will be a mixture of isomers.

Materials:

  • Anhydrous Benzene

  • Absolute Ethanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • In the flask, place anhydrous benzene (e.g., 2 moles) and cool the flask in an ice bath.

  • Slowly add anhydrous aluminum chloride (e.g., 0.5 moles) to the stirred benzene.

  • From the dropping funnel, add absolute ethanol (e.g., 1 mole) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.

  • Cool the reaction mixture back to room temperature and quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

  • The remaining liquid is a mixture of ethylbenzene and diethylbenzene isomers. Purify by fractional distillation.

2. Purification of this compound by Fractional Distillation

  • Assemble a fractional distillation apparatus with a column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to ensure high separation efficiency.

  • Place the crude diethylbenzene mixture in the distillation flask.

  • Heat the flask gently. Collect the fractions based on their boiling points. The fraction boiling at approximately 181-182°C will be enriched in this compound.

  • Monitor the purity of the collected fractions using Gas Chromatography (GC).

Visualizations

Reaction_Pathway Reaction Pathway for Diethylbenzene Synthesis Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + Ethylene (Lewis Acid) Ethylene Ethylene o_DEB 1,2-Diethylbenzene Ethylbenzene->o_DEB + Ethylene m_DEB This compound Ethylbenzene->m_DEB + Ethylene p_DEB 1,4-Diethylbenzene Ethylbenzene->p_DEB + Ethylene TEB Triethylbenzene o_DEB->TEB + Ethylene m_DEB->TEB + Ethylene p_DEB->TEB + Ethylene

Caption: Friedel-Crafts alkylation of benzene with ethylene.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Prepare Anhydrous Reactants & Solvents Reaction_Setup Set up Reaction Apparatus Reactants->Reaction_Setup Alkylation Perform Friedel-Crafts Alkylation Reaction_Setup->Alkylation Quench Quench Reaction Alkylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Distillation Fractional Distillation Drying->Distillation Analysis Analyze Purity (e.g., GC) Distillation->Analysis

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of This compound Check_Reactants Are reactants and solvents pure and anhydrous? Start->Check_Reactants Check_Catalyst Is the catalyst active and sufficient? Check_Reactants->Check_Catalyst Yes Sol_Reactants Purify and dry all reagents. Check_Reactants->Sol_Reactants No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use fresh, anhydrous catalyst in proper amount. Check_Catalyst->Sol_Catalyst No Check_Polyalkylation Is there significant polyalkylation? Check_Temp->Check_Polyalkylation Yes Sol_Temp Adjust temperature. Monitor reaction. Check_Temp->Sol_Temp No Sol_Polyalkylation Increase benzene to ethylating agent ratio. Check_Polyalkylation->Sol_Polyalkylation Yes

Caption: A logic tree for troubleshooting low product yield.

References

Handling and safety precautions for 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for the use of 1,3-Diethylbenzene in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3] A significant hazard is its classification as an aspiration toxicant, meaning it can be fatal if swallowed and enters the airways.[2] It is also toxic to aquatic life with long-lasting effects.[1][4]

Q2: What are the initial symptoms of exposure to this compound?

A2: Short-term exposure can irritate the skin, eyes, nose, throat, and lungs.[5] High levels of exposure may lead to symptoms such as headache, dizziness, drowsiness, and nausea.[5][6]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: To ensure safety, wear tightly fitting safety goggles with side-shields, chemical-resistant gloves (inspected before use), and flame-resistant lab coats or clothing.[2][1] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator is necessary.[2]

Q4: How should I properly store this compound?

A4: Store the container tightly closed in a dry, cool, and well-ventilated area.[1][7] Keep it away from heat, sparks, open flames, and other ignition sources.[5] It should be stored separately from incompatible materials like strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[5]

Q5: What should I do in case of an accidental spill?

A5: For a small spill, evacuate the immediate area, remove all ignition sources, and ensure adequate ventilation.[5] Use a non-combustible absorbent material like sand, dry lime, or soda ash to contain the spill.[5][8] Collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[5][6]

Troubleshooting Guides

Problem: I can smell a sweet, aromatic odor in the lab, but I'm not actively working with this compound.

  • Possible Cause: There may be a leak from a storage container or a small, unnoticed spill. Vapors are heavier than air and can accumulate in low-lying areas.[9]

  • Solution:

    • Immediately alert others in the lab.

    • Check all containers of this compound for proper sealing and integrity.

    • Increase ventilation in the area.

    • If the source cannot be identified and the smell persists, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Problem: My skin came into contact with this compound.

  • Immediate Action:

    • Immediately remove all contaminated clothing.[2][1]

    • Wash the affected skin area with plenty of soap and water.[2][1]

    • If skin irritation develops or persists, seek medical attention.[2][1]

Problem: My safety goggles fogged up while I was handling the chemical.

  • Possible Cause: Poor ventilation, temperature differences, or improper goggle fit.

  • Solution:

    • Step away from the immediate work area to a safe location before making any adjustments.

    • Ensure the lab's general and local exhaust ventilation systems are functioning correctly.

    • Use anti-fog wipes or sprays on your goggles before starting work.

    • Ensure your goggles fit snugly to your face to minimize air gaps.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄[8][10]
Molecular Weight 134.22 g/mol [8]
Appearance Colorless liquid[6][7]
Odor Aromatic, sweet[1][7]
Boiling Point 181.1 °C[8]
Melting Point -83.9 °C[8]
Flash Point 56 °C (132.8 °F)[6][8]
Density 0.864 g/mL at 20 °C[11]
Solubility Insoluble in water; Miscible with ethanol, ether, acetone.[7][11]
Vapor Pressure 140.52 Pa @ 25 °C[6]
Autoignition Temp. 430 °C (806 °F)[8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapour.[1]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.[2]
Skin Irritation Category 2H315: Causes skin irritation.[2][1]
Eye Irritation Category 2H319: Causes serious eye irritation.[2][1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3]
Aquatic Hazard (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects.[2][1]

STOT = Specific Target Organ Toxicity

Experimental Protocols

Protocol: Small-Scale Spill Cleanup ( <100 mL)

This protocol outlines the steps for safely cleaning up a minor spill of this compound in a laboratory setting.

1. Immediate Response & Assessment: 1.1. Alert personnel in the immediate vicinity of the spill. 1.2. If the spill is on a person, immediately begin first aid (see Troubleshooting). 1.3. Identify the spilled substance and assess the volume. This protocol is only for spills under 100 mL. For larger spills, evacuate and call emergency personnel.[12] 1.4. Remove all ignition sources (e.g., turn off hot plates, unplug electrical equipment).[5]

2. Personal Protective Equipment (PPE): 2.1. Don the following minimum PPE:

  • Splash-proof safety goggles or face shield.
  • Chemical-resistant gloves (e.g., Nitrile, Neoprene).
  • Flame-retardant lab coat.
  • Closed-toe shoes. 2.2. If the spill is in a poorly ventilated area, a respirator may be required.

3. Spill Containment & Cleanup: 3.1. Ensure the area is well-ventilated. Use a fume hood if the spill occurred within one. 3.2. Cover the spill with a non-combustible, inert absorbent material such as activated carbon, sand, or commercial sorbent pads.[5][13] 3.3. Do not use combustible materials like paper towels to absorb the bulk of the liquid. 3.4. Using non-sparking tools (e.g., plastic scoop or spatula), carefully collect the absorbed material.[6][9] 3.5. Place the contaminated absorbent material into a heavy-duty plastic bag or a sealable container.

4. Decontamination & Disposal: 4.1. Wipe the spill area with a cloth dampened with soap and water. 4.2. Place all used cleaning materials (gloves, cloths) into the same waste container. 4.3. Seal the container/bag and label it clearly as "Hazardous Waste: this compound" with the date. 4.4. Store the waste container in a designated satellite accumulation area. 4.5. Contact your institution's EHS department for proper disposal procedures.[5]

5. Post-Cleanup: 5.1. Wash hands thoroughly with soap and water after the cleanup is complete. 5.2. Document the spill and cleanup procedure according to your laboratory's policies.

Visualizations

Spill_Response_Workflow cluster_start cluster_assess Assessment cluster_major Major Spill cluster_minor Minor Spill cluster_end start Spill Detected assess_size Assess Spill Size start->assess_size is_major > 100 mL? assess_size->is_major evacuate Evacuate Area is_major->evacuate Yes alert_personnel Alert Nearby Personnel is_major->alert_personnel No call_EHS Call EHS / Emergency evacuate->call_EHS end_proc Procedure Complete call_EHS->end_proc don_ppe Don Appropriate PPE alert_personnel->don_ppe remove_ignition Remove Ignition Sources don_ppe->remove_ignition contain Contain with Absorbent remove_ignition->contain cleanup Collect with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose dispose->end_proc

Caption: Workflow for responding to a this compound spill.

PPE_Selection_Flowchart cluster_task cluster_protection Protection Type cluster_ppe Required PPE start Handling this compound eye_protection Risk of Splash? start->eye_protection skin_protection Risk of Contact? start->skin_protection resp_protection Adequate Ventilation? start->resp_protection goggles Wear Safety Goggles / Face Shield eye_protection->goggles Yes no_goggles Standard Safety Glasses eye_protection->no_goggles No gloves Wear Chemical-Resistant Gloves & Lab Coat skin_protection->gloves Yes respirator Use Full-Face Respirator resp_protection->respirator No / High Concentration no_respirator No Respirator Needed resp_protection->no_respirator Yes Hierarchy_of_Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

References

1,3-Diethylbenzene hazardous decomposition products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hazardous decomposition of 1,3-Diethylbenzene. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of this compound?

A1: When subjected to high temperatures or combustion, this compound can decompose into several hazardous substances. The primary products include:

  • Carbon Monoxide (CO) [1][2][3]

  • Carbon Dioxide (CO2) [1]

  • Acrid smoke and irritating fumes [4][5][6][7]

  • Formaldehyde [2]

Q2: Under what conditions does this compound decompose?

A2: Decomposition of this compound is typically initiated by exposure to high heat.[5][6][7] It is a flammable liquid and will combust in the presence of an ignition source.[4][8] Conditions to avoid include:

  • Heat, sparks, open flames, and hot surfaces.[1][3][8][9]

  • Contact with strong oxidizing agents.[1][4][9]

Q3: What are the signs of this compound decomposition in an experimental setting?

A3: Visual and olfactory cues can indicate decomposition. These include the emission of acrid smoke and irritating fumes.[4][5][6][7] Any unexpected changes in pressure or temperature within a closed system could also signify a decomposition reaction.

Q4: Is this compound stable under normal storage conditions?

A4: Yes, this compound is considered stable under normal and recommended storage conditions.[1][3][6] To ensure stability, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][4][6][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on preventing and identifying hazardous decomposition.

Issue Possible Cause Recommended Action
Unexpected pressure increase in a reaction vessel. Thermal decomposition of this compound leading to gas formation (CO, CO2).Immediately and safely cool the reaction vessel. If possible, vent the system in a controlled manner to a fume hood or appropriate exhaust. Review the experimental protocol to ensure the temperature limits of this compound were not exceeded.
Detection of acrid odors during an experiment. Decomposition of this compound is likely occurring.Ensure adequate ventilation and work within a fume hood. If the odor is strong, evacuate the immediate area and assess the situation. Check for any potential overheating or contamination of the material.
Discoloration or charring of the material. Localized overheating or reaction with incompatible materials, leading to decomposition.Stop the experiment safely. Allow the apparatus to cool. Investigate the source of overheating. Ensure all equipment is clean and free from contaminants, especially oxidizing agents.
Ignition or fire. Exposure of this compound vapors to an ignition source.Use appropriate fire extinguishing media such as carbon dioxide or dry chemical extinguishers.[4] Do not use a direct water stream on a chemical fire. Review and reinforce all fire safety protocols, including the removal of all potential ignition sources from the experimental area.

Experimental Protocols

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This would allow for the determination of the decomposition temperature range and the identification of the evolved gaseous products by their mass-to-charge ratio.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves heating the sample to a high temperature in an inert atmosphere and then separating and identifying the decomposition products using GC-MS.

Researchers should consult relevant literature and safety data sheets to develop specific analytical methods tailored to their experimental setup and objectives.

Visualizations

Below are diagrams illustrating key concepts related to the handling and decomposition of this compound.

DecompositionPathway cluster_conditions Decomposition Triggers cluster_products Hazardous Decomposition Products High Heat High Heat Carbon Monoxide Carbon Monoxide High Heat->Carbon Monoxide Carbon Dioxide Carbon Dioxide High Heat->Carbon Dioxide Acrid Smoke & Fumes Acrid Smoke & Fumes High Heat->Acrid Smoke & Fumes Ignition Source Ignition Source Formaldehyde Formaldehyde Ignition Source->Formaldehyde Oxidizing Agents Oxidizing Agents This compound This compound

Caption: Hazardous decomposition pathway of this compound.

TroubleshootingWorkflow start Issue Detected (e.g., odor, pressure increase) is_immediate_danger Immediate Danger? (e.g., fire, uncontrolled reaction) start->is_immediate_danger evacuate Evacuate Area & Alert Safety Personnel is_immediate_danger->evacuate Yes safe_shutdown Perform Safe Shutdown (e.g., cool, vent) is_immediate_danger->safe_shutdown No document Document Incident & Review Protocol evacuate->document investigate Investigate Root Cause (e.g., check temperature, contaminants) safe_shutdown->investigate investigate->document

References

Technical Support Center: Preventing Oxidation of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Diethylbenzene (B91504). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the oxidation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing signs of degradation?

A1: this compound, like other alkylbenzenes, is susceptible to autoxidation, a spontaneous reaction with atmospheric oxygen. This process is a free-radical chain reaction that occurs at the benzylic positions (the carbon atoms of the ethyl groups attached to the benzene (B151609) ring). The presence of benzylic hydrogens makes these positions particularly prone to hydrogen abstraction, initiating the oxidation cascade. This degradation is often accelerated by exposure to heat, light, and the presence of metal ions.

Q2: What are the primary products of this compound oxidation?

A2: The initial products of this compound autoxidation are hydroperoxides. These hydroperoxides are unstable and can further decompose to form a variety of secondary oxidation products, including alcohols, ketones (such as 1-(3-ethylphenyl)ethanone), and eventually carboxylic acids. The accumulation of these impurities can significantly impact the purity of your sample and the outcome of your experiments.

Q3: How can I prevent the oxidation of this compound during storage and experiments?

A3: To effectively prevent oxidation, a multi-pronged approach is recommended:

  • Proper Storage: Store this compound in a cool, dark, and well-ventilated area in a tightly sealed container to minimize exposure to heat, light, and oxygen.[1] An inert atmosphere, such as nitrogen or argon, can be used to displace air in the container for long-term storage.

  • Use of Antioxidants: The most effective way to prevent oxidation during experiments is by adding a suitable antioxidant. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are highly effective radical scavengers that can inhibit the autoxidation chain reaction.

  • Inert Atmosphere: Whenever possible, conduct experiments involving this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude oxygen.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitate Formation in this compound
Possible Cause Troubleshooting Step
Oxidation Products The formation of insoluble secondary oxidation products can lead to cloudiness. Confirm the presence of peroxides using the experimental protocol below. If peroxides are present, consider purifying the solvent by passing it through a column of activated alumina (B75360) to remove polar impurities.
Antioxidant Insolubility At lower temperatures or high concentrations, the added antioxidant may precipitate. Ensure the chosen antioxidant is soluble in this compound at the experimental temperature. Gentle warming and stirring can aid dissolution.
Water Contamination Moisture can facilitate certain degradation pathways. Check for water content and dry the solvent using an appropriate drying agent if necessary.
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Variable Oxidation Levels If the extent of oxidation varies between batches of this compound, it can lead to inconsistent results. Always test for peroxides before use and add a consistent concentration of a suitable antioxidant to all batches.
Interference from Oxidation Products Aldehydes, ketones, and carboxylic acids formed from oxidation can interfere with subsequent reactions. Analyze your starting material by GC-MS to identify and quantify any impurities.
Incomplete Inhibition The concentration of the antioxidant may be insufficient to quench all radical species, especially under harsh reaction conditions (e.g., high temperature). Consider increasing the antioxidant concentration or using a combination of antioxidants for synergistic effects.

Recommended Antioxidants for this compound

For non-polar aromatic hydrocarbons like this compound, hindered phenolic antioxidants are highly effective.

AntioxidantRecommended ConcentrationMechanism of ActionSolubility in Aromatic Hydrocarbons
Butylated Hydroxytoluene (BHT) 50-500 ppm (0.005-0.05% w/w)Free radical scavenger (hydrogen donor)Good
2,6-di-tert-butylphenol 50-500 ppm (0.005-0.05% w/w)Free radical scavenger (hydrogen donor)Good
Vitamin E (α-tocopherol) 100-1000 ppm (0.01-0.1% w/w)Free radical scavenger (hydrogen donor)Moderate

Note: The optimal concentration of the antioxidant may vary depending on the specific experimental conditions (temperature, duration, oxygen exposure). It is recommended to start with a concentration in the middle of the suggested range and optimize as needed.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Determination of Peroxides (Iodometric Titration)

This method determines the peroxide value (PV), a measure of the concentration of peroxides in the sample.

Materials:

  • This compound sample

  • Solvent mixture: 3:2 (v/v) glacial acetic acid/chloroform or isooctane

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N)

  • Starch indicator solution (1% w/v)

  • Deionized water

  • Erlenmeyer flask with a stopper

  • Burette

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid/chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution. A blue color will appear.

  • Continue the titration until the blue color is completely discharged.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculate the peroxide value (PV) in milliequivalents of active oxygen per kg of sample using the following formula:

    PV (meq/kg) = [(S - B) x N x 1000] / W

    Where:

    • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

Protocol 2: Analysis of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of volatile oxidation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC or similar

  • Mass Spectrometer: Agilent 7000D GC/TQ or similar

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a 1 µL aliquot into the GC-MS system.

  • Acquire the data and analyze the resulting chromatogram and mass spectra.

  • Identify oxidation products by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards if available.

Visualizations

OxidationMechanism This compound This compound Benzylic Radical Benzylic Radical This compound->Benzylic Radical Initiation (Heat, Light, Metal Ions) Peroxy Radical Peroxy Radical Benzylic Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound Oxidation Products Oxidation Products Hydroperoxide->Oxidation Products Decomposition

Caption: Autoxidation mechanism of this compound.

AntioxidantAction Peroxy Radical (ROO•) Peroxy Radical (ROO•) Antioxidant (AH) Hindered Phenol (B47542) (e.g., BHT) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) H• donation Stable Radical (A•) Stable Phenoxy Radical Antioxidant (AH)->Stable Radical (A•)

Caption: Mechanism of radical scavenging by a hindered phenol antioxidant.

TroubleshootingWorkflow start Inconsistent Experimental Results or Sample Degradation check_peroxides Perform Peroxide Value Test start->check_peroxides peroxides_present Peroxides Detected? check_peroxides->peroxides_present no_peroxides No Peroxides Detected peroxides_present->no_peroxides No add_antioxidant Add Antioxidant (e.g., BHT) peroxides_present->add_antioxidant Yes investigate_other Investigate Other Variables (e.g., Reagent Purity, Reaction Conditions) no_peroxides->investigate_other retest Re-run Experiment add_antioxidant->retest purify Purify Solvent (e.g., Alumina Column) purify->add_antioxidant

References

Technical Support Center: Purification of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1,3-diethylbenzene (B91504).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The impurities largely depend on the synthesis method. For this compound produced via Friedel-Crafts alkylation of benzene, common impurities include its isomers (1,2- and 1,4-diethylbenzene), other polyalkylated benzenes (such as ethylbenzene, triethylbenzene), and residual alkylating agents or catalysts.[1][2] Propyl- and butyl-benzenes can also be present as byproducts.[1]

Q2: How do I choose the best purification method for my sample of this compound?

A2: The optimal method depends on the type and quantity of impurities.

  • Fractional Distillation is highly effective for separating this compound from its ortho and para isomers, provided a column with a high number of theoretical plates is used.[3] It is also suitable for removing impurities with significantly different boiling points.

  • Liquid-Liquid Extraction is useful for removing non-aromatic (aliphatic) or highly polar impurities that are immiscible with this compound but soluble in a different solvent phase (e.g., water).[4][5]

  • Column Chromatography over silica (B1680970) gel or alumina (B75360) is effective for separating aromatic compounds from aliphatic ones and can also separate isomers, although it may be less practical for large-scale purifications compared to distillation.[6][7]

Q3: What safety precautions should I take when handling and purifying this compound?

A3: this compound is a flammable liquid and can cause skin and eye irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-resistant lab coat.[9][10] Keep the compound away from heat, sparks, and open flames.[8] Ensure all equipment is properly grounded to prevent static discharge.[10]

Data Presentation: Physical Properties of Diethylbenzene Isomers

Understanding the physical properties of diethylbenzene isomers is crucial for designing effective separation protocols, particularly fractional distillation.

PropertyThis compound (meta)1,2-Diethylbenzene (ortho)1,4-Diethylbenzene (para)
Boiling Point 181.1 °C[1]183.4 °C183.8 °C
Melting Point -83.9 °C[1]-31.2 °C-42.8 °C
Density (at 20°C) 0.864 g/mL[11]0.880 g/mL0.862 g/mL
Refractive Index (at 20°C) 1.4955[1]1.50531.4950

Data sourced from publicly available chemical databases.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is ideal for separating the meta-isomer from ortho- and para-isomers.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with at least 100 theoretical plates for high-purity separation)[3]

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle and stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Add the impure this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus as shown in standard laboratory guides.[12] Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[12]

  • Wrap the fractionating column and distillation head with insulation to minimize heat loss and maintain thermal equilibrium.[12]

  • Begin heating the flask gently while stirring.

  • Observe the condensation ring as it slowly ascends the column. Adjust the heating rate to maintain a slow, steady ascent. If the ring stops rising, you may need to increase the heat slightly.[12]

  • Collect a small initial fraction (forerun) which may contain more volatile impurities.

  • Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (~181 °C).[1]

  • Change receiving flasks if the temperature begins to rise significantly, indicating that higher-boiling isomers are starting to distill.

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: Removal of Aliphatic Impurities by Liquid-Liquid Extraction

This protocol is for removing non-aromatic impurities from this compound.

Materials:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Selective solvent (e.g., a polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane, in which aromatics are more soluble than aliphatics)

  • Non-aromatic, low-boiling hydrocarbon for back-extraction (e.g., hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the impure this compound in a suitable non-polar solvent if necessary.

  • Place the solution in a separatory funnel and add the selective polar solvent.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The this compound will be concentrated in the polar solvent layer (extract).

  • Drain the lower layer (the extract) into a clean flask.

  • To recover the this compound, perform a back-extraction by adding a non-aromatic, low-boiling solvent like hexane (B92381) to the extract.[5] Shake again in the separatory funnel.

  • The this compound will move back into the non-polar hexane layer.

  • Separate the layers and wash the organic (hexane) layer with water to remove any residual polar solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried solution and remove the hexane using a rotary evaporator to yield the purified this compound.

Troubleshooting Guides

Fractional Distillation Issues

Q: My distillation is very slow, or the condensation ring will not rise up the column. What's wrong? A: This usually indicates insufficient heating or excessive heat loss.

  • Troubleshooting Steps:

    • Ensure your heating mantle is set to an appropriate temperature. The flask temperature will need to be significantly higher than the compound's boiling point.

    • Check that the fractionating column is well-insulated. Wrap it securely with glass wool or aluminum foil to prevent heat from dissipating into the atmosphere.[12]

    • Verify there are no leaks in your system, as this can disrupt the vapor-liquid equilibrium.

Q: The temperature at the distillation head is fluctuating, and I'm not getting a clean separation between fractions. Why? A: This suggests an unstable boiling rate or an inefficient column.

  • Troubleshooting Steps:

    • Reduce the heating rate. Boiling that is too rapid can cause bumping and carry higher-boiling components up the column prematurely.[12]

    • Ensure the column is packed uniformly (if using a packed column) and is perfectly vertical to avoid channeling of the vapor.

    • Your fractionating column may not have enough theoretical plates for the separation. The boiling points of diethylbenzene isomers are very close, requiring a highly efficient column.[3] Consider using a longer column or one with a more efficient packing material.

Column Chromatography Issues

Q: My this compound is not separating from an aliphatic impurity on a silica gel column. What should I do? A: This is a problem with the mobile phase (eluent) polarity.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Aliphatic hydrocarbons are less polar than aromatic hydrocarbons. You are likely using a solvent that is too polar, causing both compounds to elute together.

    • Start with a very non-polar solvent, such as hexane or petroleum ether. This should elute the aliphatic impurity first while the this compound remains adsorbed to the silica.

    • Once the aliphatic compound has been collected, you can gradually increase the solvent polarity (e.g., by adding a small percentage of dichloromethane (B109758) or toluene (B28343) to the hexane) to elute the this compound.[7]

    • Monitor the separation using Thin-Layer Chromatography (TLC) before running the full column to find the optimal solvent system.

Visualized Workflows

Purification_Method_Selection start Identify Impurity Type is_isomer Is impurity an isomer (o- or p-diethylbenzene)? start->is_isomer is_aliphatic Is impurity non-aromatic (aliphatic)? is_isomer->is_aliphatic No distillation Use Fractional Distillation (High-Efficiency Column) is_isomer->distillation Yes is_polar Is impurity highly polar or water-soluble? is_aliphatic->is_polar No chromatography Use Silica Gel Column Chromatography is_aliphatic->chromatography Yes extraction Use Liquid-Liquid Extraction is_polar->extraction Yes end Purification Complete is_polar->end No (Re-evaluate) distillation->end chromatography->end extraction->end

Caption: Workflow for selecting a purification method for this compound.

Distillation_Troubleshooting start Problem: Poor Separation in Fractional Distillation check_temp Is head temperature stable? start->check_temp check_rate Is distillation rate slow and steady (1-2 drops/sec)? check_temp->check_rate Yes sol_temp Adjust heating to stabilize boiling rate. check_temp->sol_temp No check_insulation Is column well insulated? check_rate->check_insulation Yes sol_rate Reduce heating rate. check_rate->sol_rate No check_column Does column have sufficient theoretical plates? check_insulation->check_column Yes sol_insulation Wrap column with glass wool or foil. check_insulation->sol_insulation No sol_column Use a longer or more efficient column. check_column->sol_column No end Separation Improved check_column->end Yes sol_temp->check_rate sol_rate->check_insulation sol_insulation->check_column sol_column->end

References

Conditions to avoid when working with 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting tips, and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Diethylbenzene. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3] It can cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory tract irritation, and high exposure can cause headache, dizziness, and drowsiness.[4] Aspiration of the liquid into the lungs can be fatal.[1][3] It is also toxic to aquatic life with long-lasting effects.[5][6]

Q2: What are the appropriate storage conditions for this compound?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5][7] Storage areas should be designed to prevent the accumulation of vapors in low-lying areas.[7]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Wear protective gloves, flame-resistant clothing, and tightly fitting safety goggles or a face shield.[1][2] If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[2][8]

Q4: How should I dispose of this compound waste?

A4: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not allow the chemical to enter drains or waterways.[2][4]

Troubleshooting Guide

Problem: I smell a strong aromatic odor in the laboratory.

  • Possible Cause: A potential leak or spill of this compound.

  • Solution:

    • Evacuate all non-essential personnel from the area.[2][8]

    • Ensure the area is well-ventilated to disperse vapors.[8]

    • If it is safe to do so, identify and contain the source of the leak.

    • Use inert absorbent materials, such as sand or earth, to clean up small spills.[8][4]

    • For large spills, contact your institution's environmental health and safety department.

    • Review your handling and storage procedures to prevent future incidents.

Problem: An employee has splashed this compound on their skin or in their eyes.

  • Immediate Actions:

    • Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin with plenty of water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention.[1]

    • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

Problem: A fire has started in the vicinity of this compound storage.

  • Immediate Actions:

    • Activate the nearest fire alarm and alert emergency services.

    • If the fire is small and you are trained to do so, use a carbon dioxide, dry chemical, or foam extinguisher.[5] Do not use a direct water stream as it may spread the fire.[8]

    • If the fire is large or spreading, evacuate the area immediately.

    • Cool containers exposed to the fire with water spray to prevent them from exploding.[5]

Quantitative Data Summary

ParameterValueSource
Flash Point55 °C / 131 °F[8]
Autoignition Temperature430 °C / 806 °F[7]
Lower Explosive Limit (LEL)0.8 % (V)[1]
Upper Explosive Limit (UEL)5 % (V)[1]
Permissible Exposure Limit (PEL)No specific limit established[6]
Threshold Limit Value (TLV)No specific limit established[6]

Note: While no specific occupational exposure limits have been established for this compound, it is crucial to maintain exposure levels as low as reasonably achievable through proper engineering controls and work practices.[6]

Experimental Protocols

Standard Handling Protocol for this compound

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[8] Confirm that all necessary PPE is available and in good condition.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][8] Use non-sparking tools.[1][2][7]

  • Dispensing: When transferring the liquid, pour slowly to minimize splashing and vapor generation.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Decontaminate all equipment used.

  • Storage: Securely close the container and return it to the designated storage area, away from incompatible materials.[1][8]

Visualizations

Conditions_to_Avoid cluster_storage Storage Conditions to Avoid cluster_handling Handling Practices to Avoid cluster_environment Environmental Release to Avoid Heat_Sources Heat Sources Ignition_Sources Ignition Sources (Sparks, Open Flames) Poor_Ventilation Poor Ventilation Incompatible_Materials_Storage Near Incompatible Materials Static_Discharge Static Discharge (Improper Grounding) Use_of_Sparking_Tools Use of Sparking Tools Inadequate_PPE Inadequate PPE Poor_Hygiene Poor Personal Hygiene Drains Release to Drains Waterways Release to Waterways 1_3_Diethylbenzene This compound 1_3_Diethylbenzene->Heat_Sources Avoid 1_3_Diethylbenzene->Ignition_Sources Avoid 1_3_Diethylbenzene->Poor_Ventilation Avoid 1_3_Diethylbenzene->Incompatible_Materials_Storage Avoid 1_3_Diethylbenzene->Static_Discharge Avoid 1_3_Diethylbenzene->Use_of_Sparking_Tools Avoid 1_3_Diethylbenzene->Inadequate_PPE Avoid 1_3_Diethylbenzene->Poor_Hygiene Avoid 1_3_Diethylbenzene->Drains Avoid 1_3_Diethylbenzene->Waterways Avoid

Caption: Key conditions to avoid during storage, handling, and disposal of this compound.

References

Validation & Comparative

Reactivity Showdown: 1,3-Diethylbenzene vs. 1,4-Diethylbenzene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of aromatic chemistry, the orientation of substituents on a benzene (B151609) ring profoundly influences its reactivity towards electrophilic attack. This guide provides an in-depth comparison of the reactivity of two common isomers, 1,3-diethylbenzene (B91504) and 1,4-diethylbenzene (B43851). For researchers and professionals in drug development and organic synthesis, understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Executive Summary: Reactivity at a Glance

The core difference in reactivity stems from the directing effects of the two ethyl groups. Ethyl groups are activating substituents, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions relative to themselves.

  • This compound (meta-isomer): The activating effects of the two meta-positioned ethyl groups are cooperative and strongly reinforce specific positions on the ring (notably the 4 and 6 positions). This synergistic activation leads to a significantly more stable carbocation intermediate (arenium ion) during electrophilic aromatic substitution.

  • 1,4-Diethylbenzene (para-isomer): The activating effects of the two para-positioned ethyl groups direct substitution to the four equivalent positions ortho to each ethyl group. However, the activation at any single position is less pronounced compared to the most activated sites on the 1,3-isomer.

Consequently, This compound is generally more reactive towards electrophilic aromatic substitution than 1,4-diethylbenzene . Experimental data, particularly from nitration reactions, confirms this theoretical principle, showing that this compound undergoes nitration faster than its 1,4-counterpart.[1]

Comparative Reactivity Data

The following table summarizes the expected and observed reactivity of the two isomers in common electrophilic aromatic substitution (EAS) reactions.

Reaction TypeIsomerReagentsRelative ReactivityMajor Product(s)
Nitration This compoundConc. HNO₃, Conc. H₂SO₄Faster [1]1,3-Diethyl-4-nitrobenzene
1,4-DiethylbenzeneConc. HNO₃, Conc. H₂SO₄Slower1,4-Diethyl-2-nitrobenzene
Friedel-Crafts Acylation This compoundRCOCl, AlCl₃Faster (Expected)1,3-Diethyl-4-acylbenzene
1,4-DiethylbenzeneRCOCl, AlCl₃Slower (Expected)1,4-Diethyl-2-acylbenzene
Halogenation This compoundBr₂, FeBr₃Faster (Expected)1,3-Diethyl-4-bromobenzene
1,4-DiethylbenzeneBr₂, FeBr₃Slower (Expected)1,4-Diethyl-2-bromobenzene

Understanding the Mechanism and Reactivity Difference

Electrophilic aromatic substitution proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is the key determinant of the reaction rate.

EAS_Mechanism cluster_1 Step 1: Electrophilic Attack (Rate-Determining) cluster_2 Step 2: Deprotonation (Fast) A Aromatic Ring (Nucleophile) I Arenium Ion (Sigma Complex) A->I + E+ E Electrophile (E+) P Substituted Product I->P - H+ H Proton (H+)

Caption: General mechanism for electrophilic aromatic substitution (EAS).

The enhanced reactivity of this compound is explained by the superior stability of its arenium ion intermediate when attacked at the C4 position. The positive charge in the intermediate can be delocalized onto the two carbons bearing the electron-donating ethyl groups, providing significant stabilization. In contrast, the arenium ion of 1,4-diethylbenzene is less stabilized as the positive charge is only effectively delocalized by one of the ethyl groups.

Arenium_Ion_Stability Arenium Ion Stability Comparison during Nitration cluster_13DEB This compound (More Reactive) cluster_14DEB 1,4-Diethylbenzene (Less Reactive) 13DEB_start This compound 13DEB_ion Highly Stabilized Arenium Ion 13DEB_start->13DEB_ion + NO₂⁺ (at C4) 13DEB_product 4-Nitro-1,3-diethylbenzene 13DEB_ion->13DEB_product - H⁺ stabilization_13 Positive charge delocalized onto C1 and C3 (both with ethyl groups). Synergistic stabilization. 13DEB_ion->stabilization_13 14DEB_start 1,4-Diethylbenzene 14DEB_ion Less Stabilized Arenium Ion 14DEB_start->14DEB_ion + NO₂⁺ (at C2) 14DEB_product 2-Nitro-1,4-diethylbenzene 14DEB_ion->14DEB_product - H⁺ stabilization_14 Positive charge delocalized onto C1 and C4, but only C1 provides direct alkyl stabilization. 14DEB_ion->stabilization_14

Caption: Arenium ion stability dictates the faster reactivity of this compound.

Experimental Protocols

Below are representative protocols for the nitration and Friedel-Crafts acylation of diethylbenzene isomers.

Protocol 1: Nitration of Diethylbenzene

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[2][3][4]

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

Materials:

  • 1,3- or 1,4-Diethylbenzene

  • Concentrated nitric acid (~70%)

  • Concentrated sulfuric acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Prepare Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, add 15 mL of concentrated sulfuric acid. While stirring, slowly add 10 mL of concentrated nitric acid, ensuring the temperature remains below 10°C.

  • Substrate Addition: In a separate dropping funnel, place 0.05 mol of either this compound or 1,4-diethylbenzene.

  • Reaction: Add the diethylbenzene dropwise to the cold, stirring nitrating mixture over 30 minutes. Carefully monitor the thermometer to ensure the reaction temperature does not exceed 20-25°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product. The product can be further purified by distillation or chromatography.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Cool Mixture in Ice Bath (<10°C) A->B C Slowly Add Diethylbenzene (Keep Temp < 25°C) B->C D Stir at Room Temp (30 min) C->D E Quench on Ice D->E F Separate Organic Layer E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry (MgSO₄) & Evaporate Solvent G->H I Analyze/Purify Product H->I

Caption: General experimental workflow for the nitration of diethylbenzene.

Protocol 2: Friedel-Crafts Acylation of Diethylbenzene

This protocol describes a general procedure for acylating diethylbenzene using an acyl chloride and aluminum chloride as the Lewis acid catalyst.[5][6][7]

Safety Precaution: Aluminum chloride is a water-sensitive, corrosive solid that reacts violently with water. Acetyl chloride is also corrosive and lachrymatory. Handle both reagents in a fume hood and wear appropriate PPE. The reaction is exothermic.

Materials:

  • 1,3- or 1,4-Diethylbenzene

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser and an addition funnel

Procedure:

  • Setup: In a dry three-neck flask under a nitrogen or argon atmosphere, suspend 1.1 equivalents of anhydrous aluminum chloride in anhydrous DCM. Cool the flask in an ice-water bath to 0°C.

  • Acyl Chloride Addition: Add 1.0 equivalent of acetyl chloride dropwise to the stirred AlCl₃ suspension.

  • Substrate Addition: After the acetyl chloride addition is complete, add 1.0 equivalent of 1,3- or 1,4-diethylbenzene dropwise from the addition funnel over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separation and Washing: Transfer the quenched mixture to a separatory funnel. Collect the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude acylated product. Further purification can be achieved via column chromatography or distillation.

References

A Comparative Guide to Analytical Standards for 1,3-Diethylbenzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of commercially available analytical standards for 1,3-Diethylbenzene, focusing on their purity as determined by Gas Chromatography (GC). We present a summary of quantitative data, a detailed experimental protocol for purity analysis, and visualizations to clarify the workflow.

Comparison of this compound Analytical Standards

The purity of this compound is a critical parameter for its use as a reference material, in chemical synthesis, and in various analytical applications. The primary method for assessing the purity of this volatile organic compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID). Below is a comparison of this compound standards available from prominent chemical suppliers.

SupplierProduct NumberStated Purity (by GC)Analysis Method
Sigma-Aldrich97865≥98.0%GC
Sigma-AldrichUnspecified98.2%GC
Thermo Fisher (Alfa Aesar)4336998.0% (Lot Q22H084)GC
TCI ChemicalsD0478>97.0%GC

Table 1: Comparison of Commercially Available this compound Analytical Standards. This table summarizes the purity specifications of this compound from different suppliers as determined by Gas Chromatography.[1][2]

Potential Impurities

The manufacturing process of this compound, typically through the Friedel-Crafts alkylation of benzene (B151609) with ethylene, can lead to the presence of several impurities. These include isomers (ortho- and para-diethylbenzene), other alkylated benzenes (ethylbenzene, triethylbenzene, and higher polyethylbenzenes), and process-related impurities like propyl- and butyl-benzenes. The separation and quantification of these impurities are crucial for an accurate purity assessment.

Experimental Protocol: Purity Determination of this compound by GC-FID

This section outlines a detailed methodology for the determination of this compound purity using Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is a composite based on established methods for the analysis of aromatic hydrocarbons.

1. Objective: To determine the purity of a this compound sample and to identify and quantify any impurities present.

2. Principle: The this compound sample is diluted in a suitable solvent and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components are detected by a Flame Ionization Detector (FID), and the resulting peak areas are used to calculate the percentage purity of this compound.

3. Instrumentation and Materials:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a capillary column injection system.

  • Capillary Column: A non-polar or medium-polarity column is recommended for the separation of aromatic isomers. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5) or a polyethylene (B3416737) glycol (wax) type column. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen.

  • Gases for FID: High-purity hydrogen and air.

  • Syringe: 10 µL GC syringe.

  • Volumetric flasks and pipettes.

  • Solvent: High-purity solvent such as hexane (B92381) or dichloromethane (B109758) for sample dilution.

  • This compound sample.

  • Reference standards: For the identification and quantification of potential impurities (e.g., 1,2-diethylbenzene, 1,4-diethylbenzene, ethylbenzene).

4. GC-FID Operating Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Detector Temperature: 280 °C

  • Data Acquisition System: To record and integrate the chromatogram.

5. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v in hexane).

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times by comparing them with the retention times of known reference standards.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity of this compound using the area percent method:

      % Purity = (Area of this compound peak / Total area of all peaks) x 100

6. System Suitability: Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. This may include injecting a standard mixture to check for resolution between critical peaks (e.g., the diethylbenzene isomers) and the reproducibility of injections.

Visualizing the Purity Analysis Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the logical flow of the purity analysis for this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute Sample Sample->Dilution Solvent High-Purity Solvent (e.g., Hexane) Solvent->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Result Result Calculation->Result Final Purity Report

Caption: Workflow for the purity analysis of this compound by GC-FID.

This guide provides a foundational understanding of the analytical standards for this compound purity. For specific applications, it is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific purity data and to validate the analytical method in your own laboratory.

References

Validating 1,3-Diethylbenzene Purity: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of gas chromatography (GC) for validating the purity of 1,3-diethylbenzene (B91504), alongside alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for your analytical needs.

Introduction to this compound Purity Analysis

This compound is a significant organic compound used as a solvent and an intermediate in the synthesis of other chemicals, including some active pharmaceutical ingredients. The manufacturing process of diethylbenzene isomers can result in various impurities, such as other isomers (1,2- and 1,4-diethylbenzene), ethylbenzene, triethylbenzenes, and higher polyethylbenzenes, as well as propyl- and butyl-benzenes.[1] The presence of these impurities can significantly impact the outcome of chemical reactions and the quality of the final product. Therefore, accurate and reliable purity assessment is a critical step in quality control.

Gas chromatography with flame ionization detection (GC-FID) is a widely accepted and robust method for determining the purity of volatile organic compounds like this compound. This guide will delve into a detailed GC-FID protocol, present comparative data with other analytical techniques, and provide visual workflows to aid in understanding the experimental processes.

Gas Chromatography-Flame Ionization Detection (GC-FID) Methodology

A validated GC-FID method provides high resolution and sensitivity for the separation and quantification of this compound and its potential impurities. The following protocol is based on established methods for the analysis of aromatic hydrocarbons, such as ASTM D7504.

Experimental Protocol: GC-FID Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent (e.g., high-purity hexane (B92381) or cyclohexane).

  • Mix thoroughly to ensure homogeneity.

  • If using an internal standard, a known concentration of a non-interfering compound (e.g., n-undecane) should be added to the sample solution.

2. GC-FID Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC (or equivalent)
Detector Flame Ionization Detector (FID)
Column Stabilwax, 60 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Flow Rate 1.7 mL/min
Injector Temperature 250 °C
Injection Volume 0.6 µL
Split Ratio 100:1
Oven Temperature Program Initial: 60 °C (hold for 10 min)
Ramp: 5 °C/min to 150 °C (hold for 4 min)
Detector Temperature 265 °C

3. Data Analysis:

  • Identify the peaks in the chromatogram based on their retention times by comparing them with a known standard of this compound and potential impurities.

  • Calculate the area of each peak.

  • Determine the purity of this compound by calculating the area percentage of the main peak relative to the total area of all peaks. The formula for area percent calculation is: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Results and Performance

Based on experimental data using a Stabilwax column under the conditions specified, the following retention times can be expected for this compound and related compounds:

CompoundRetention Time (min)
Ethylbenzene11.90
p-Xylene12.25
m-Xylene12.52
o-Xylene14.37
This compound 18.93
1,4-Diethylbenzene19.25
n-Butylbenzene19.35

Data sourced from Restek Corporation's application note for ASTM D7504.[2]

The limit of detection (LOD) for this method is typically in the range of 0.0002 mass %, with a limit of quantification (LOQ) of 0.0006 mass % for impurities in monocyclic aromatic hydrocarbons.[1]

Comparison with Alternative Analytical Methods

While GC-FID is a powerful technique, other methods can also be employed for the purity assessment of aromatic hydrocarbons. High-Performance Liquid Chromatography (HPLC) is a notable alternative.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability Ideal for volatile and semi-volatile compounds like this compound.Suitable for a wide range of compounds, including less volatile and thermally labile ones.
Sensitivity High sensitivity for hydrocarbons.Good sensitivity, particularly for UV-active compounds.
Resolution Excellent resolution for complex mixtures of isomers.Can provide good resolution, but may be challenging for closely related non-polar isomers.
Analysis Time Typically longer run times for high-resolution separations.Can offer faster analysis times, especially with modern UHPLC systems.
Cost & Complexity Relatively lower initial and operational costs. The instrumentation is robust and widely available.Higher initial and operational costs, with a wider variety of column and solvent choices adding to complexity.
Solvent Consumption Minimal solvent usage (for sample preparation).Higher solvent consumption due to the liquid mobile phase.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the processes involved in validating this compound purity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample This compound Sample Weighing Weigh Sample Sample->Weighing Dilution Dilute with Solvent Weighing->Dilution Mixing Homogenize Dilution->Mixing GC_System GC-FID System Mixing->GC_System Injection Inject Sample GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report Logical_Relationship cluster_method Analytical Method Selection cluster_params Key Performance Parameters cluster_decision Decision Outcome GC_FID GC-FID Sensitivity Sensitivity GC_FID->Sensitivity Resolution Resolution GC_FID->Resolution Analysis_Time Analysis Time GC_FID->Analysis_Time Cost Cost & Complexity GC_FID->Cost HPLC HPLC HPLC->Sensitivity HPLC->Resolution HPLC->Analysis_Time HPLC->Cost Optimal_Method Optimal Method for Purity Assay Sensitivity->Optimal_Method Resolution->Optimal_Method Analysis_Time->Optimal_Method Cost->Optimal_Method

References

A Comparative Spectroscopic Analysis of Diethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on distinguishing 1,2-, 1,3-, and 1,4-diethylbenzene (B43851) using common spectroscopic techniques. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols.

The three isomers of diethylbenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—while structurally similar, exhibit distinct spectroscopic properties due to the different substitution patterns on the benzene (B151609) ring. Understanding these differences is crucial for accurate identification and characterization in research and drug development. This guide presents a comprehensive comparison of their spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and splitting patterns of the aromatic and ethyl protons are key identifiers for the diethylbenzene isomers.

IsomerAromatic Protons (δ, ppm)Ethyl -CH₂- Protons (δ, ppm)Ethyl -CH₃ Protons (δ, ppm)
1,2-Diethylbenzene ~7.14 (m)~2.64 (q)~1.22 (t)
1,3-Diethylbenzene ~7.00-7.19 (m)~2.62 (q)~1.23 (t)
1,4-Diethylbenzene ~7.10 (s)~2.63 (q)~1.22 (t)

Table 1: Comparative ¹H NMR data for diethylbenzene isomers.

The most striking difference is observed in the aromatic region. The para isomer, due to its symmetry, shows a singlet for its four equivalent aromatic protons. In contrast, the ortho and meta isomers exhibit more complex multiplets due to the different chemical environments and spin-spin coupling of their aromatic protons. The ethyl groups in all three isomers show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy distinguishes the isomers based on the number of unique carbon environments, which is directly related to their symmetry.

IsomerNumber of Aromatic SignalsAromatic Carbon (δ, ppm)Ethyl -CH₂- Carbon (δ, ppm)Ethyl -CH₃- Carbon (δ, ppm)
1,2-Diethylbenzene 3~125.6, 128.0, 142.0~26.0~15.0
This compound 4~125.0, 127.5, 128.4, 144.0~29.0~16.0
1,4-Diethylbenzene 2~128.0, 141.0~29.0~16.0

Table 2: Comparative ¹³C NMR data for diethylbenzene isomers.

The para isomer (1,4-diethylbenzene) displays the fewest signals in the ¹³C NMR spectrum (two aromatic signals) due to its high degree of symmetry. The ortho isomer shows three aromatic signals, while the meta isomer, being the least symmetric, exhibits four distinct aromatic carbon signals. This makes ¹³C NMR a powerful tool for unambiguous isomer identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the substitution pattern on the benzene ring through the analysis of C-H out-of-plane bending vibrations in the fingerprint region.

IsomerC-H Out-of-Plane Bending (cm⁻¹)Other Key Absorptions (cm⁻¹)
1,2-Diethylbenzene ~770-735 (strong)~3100-3000 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1475 (C=C in-ring stretch)
This compound ~810-750 (strong) and ~725-680 (strong)~3100-3000 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1475 (C=C in-ring stretch)
1,4-Diethylbenzene ~860-800 (strong)~3100-3000 (aromatic C-H stretch), ~2960-2850 (aliphatic C-H stretch), ~1600, 1475 (C=C in-ring stretch)

Table 3: Comparative IR data for diethylbenzene isomers.

Each isomer has a characteristic absorption band or bands in the 900-675 cm⁻¹ region corresponding to the out-of-plane C-H bending. Ortho-disubstituted benzenes typically show a strong band between 770 and 735 cm⁻¹. Meta-disubstituted benzenes exhibit two strong bands, one between 810 and 750 cm⁻¹ and another between 725 and 680 cm⁻¹. Para-disubstituted benzenes have a strong absorption in the 860-800 cm⁻¹ range.[1] These distinct patterns allow for straightforward differentiation of the isomers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the diethylbenzene isomers yields a molecular ion peak (M⁺) at m/z = 134. The fragmentation patterns are dominated by the loss of a methyl group (M-15) to form a stable benzylic cation at m/z = 119, which is often the base peak. Further fragmentation can lead to the loss of an ethyl group (M-29) resulting in a peak at m/z = 105. While the major fragments are similar for all three isomers, the relative intensities of these fragments may show minor differences.

IsomerMolecular Ion (M⁺, m/z)Base Peak (m/z)Other Key Fragments (m/z)
1,2-Diethylbenzene 134119105, 91
This compound 134119105, 91
1,4-Diethylbenzene 134119105, 91

Table 4: Comparative Mass Spectrometry data for diethylbenzene isomers.

Due to the similarity in the primary fragmentation pathways, mass spectrometry alone is generally not sufficient to definitively distinguish between the diethylbenzene isomers. It is most effectively used in conjunction with a chromatographic separation technique like Gas Chromatography (GC-MS).

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the diethylbenzene isomer (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: For liquid samples like the diethylbenzene isomers, Attenuated Total Reflectance (ATR) is a common and convenient method. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the diethylbenzene isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared. A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a non-polar DB-5ms column) and is operated with a temperature program to separate the components of the sample. The oven temperature is typically started at a lower temperature (e.g., 50 °C) and ramped up to a higher temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as the carrier gas. The outlet of the GC column is coupled to a mass spectrometer, which is operated in electron ionization (EI) mode at a standard energy of 70 eV. The mass spectrometer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing the diethylbenzene isomers based on the spectroscopic data.

Spectroscopic_Differentiation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry C13_NMR ¹³C NMR H1_NMR ¹H NMR C13_NMR->H1_NMR 3 or 4 Aromatic Signals Isomer_1_4 1,4-Diethylbenzene C13_NMR->Isomer_1_4 2 Aromatic Signals IR IR (C-H Bending) H1_NMR->IR Complex Aromatic Multiplet H1_NMR->Isomer_1_4 Aromatic Singlet Isomer_1_2 1,2-Diethylbenzene IR->Isomer_1_2 ~750 cm⁻¹ band Isomer_1_3 This compound IR->Isomer_1_3 Two bands (~780 & ~700 cm⁻¹) MS MS (with GC) Start Unknown Diethylbenzene Isomer Start->C13_NMR Primary Method Start->MS Confirmatory Method

A logical workflow for the spectroscopic differentiation of diethylbenzene isomers.

References

A Comparative Guide to the Purity Analysis of 1,3-Diethylbenzene: NMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of chemical purity is a critical aspect of quality control and a fundamental requirement for reliable experimental outcomes. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of 1,3-diethylbenzene (B91504). The comparison is supported by detailed experimental protocols and quantitative data to assist in selecting the most suitable method for specific analytical needs.

Introduction to Purity Analysis

This compound is a significant organic intermediate in various chemical syntheses. Its purity is paramount, as isomers such as 1,2-diethylbenzene (B43095) and 1,4-diethylbenzene, as well as other process-related impurities like ethylbenzene (B125841) and polyethylbenzenes, can affect reaction yields, kinetics, and the safety profile of final products. This guide explores the strengths and limitations of qNMR, GC-FID, and HPLC-UV for the quantitative analysis of this compound and its common impurities.

Quantitative NMR (qNMR) Spectroscopy: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of substance concentration and purity without the need for a specific reference standard of the analyte itself. For the purity assessment of this compound, ¹H qNMR is particularly advantageous due to its high precision and the ability to quantify all proton-containing impurities in a single experiment, provided their signals are resolved.

Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid, certified reference material) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte or impurity signals.

  • Add 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution and homogenization.

2. NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Acquisition Parameters:

    • Flip Angle: 30°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

    • Number of Scans (ns): 8

    • Acquisition Time (aq): 4 s

    • Spectral Width (sw): 20 ppm

  • The sample temperature should be maintained at a constant value (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of this compound (e.g., the aromatic protons or the methylene (B1212753) protons) and the internal standard.

  • The purity is calculated using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation: qNMR
Analyte/ImpurityChemical Shift (ppm, CDCl₃)Signal MultiplicityNumber of Protons (N)Integral (Hypothetical)Calculated Purity/Impurity Level (% w/w)
This compound (aromatic CH)7.15-7.25m410.0098.50
1,4-Diethylbenzene (aromatic CH)7.12s40.080.79
1,2-Diethylbenzene (aromatic CH)7.05-7.15m40.050.49
Ethylbenzene (aromatic CH)7.25-7.35m50.020.15
Maleic Acid (Internal Standard)6.28s25.20(99.9% Purity)

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a widely used technique for the purity analysis of volatile and semi-volatile organic compounds. It offers high resolution and sensitivity, making it well-suited for separating and quantifying the isomers of diethylbenzene and other related impurities.

Experimental Protocol: GC-FID

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving 100 mg in 10 mL of a suitable solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards for this compound and known impurities at different concentrations.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Inlet: Split mode (50:1), 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: FID, 280°C.

3. Data Analysis:

  • Identify peaks based on retention times from the calibration standards.

  • Quantify the amount of each component using the external standard calibration curve (peak area vs. concentration).

  • Calculate the purity of this compound as the weight percentage of the main component relative to the total weight of all detected components.

Data Presentation: GC-FID
Analyte/ImpurityRetention Time (min)Peak Area (Hypothetical)Calculated Purity/Impurity Level (% w/w)
Ethylbenzene5.815000.15
This compound8.298500098.50
1,4-Diethylbenzene8.479000.79
1,2-Diethylbenzene8.749000.49
Triethylbenzene10.57000.07

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is another powerful separation technique, particularly useful for non-volatile or thermally labile compounds. For aromatic compounds like this compound, UV detection provides good sensitivity.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving 50 mg in 50 mL of the mobile phase.

  • Prepare a series of calibration standards for this compound and known impurities.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 254 nm.

3. Data Analysis:

  • Identify peaks based on retention times from the calibration standards.

  • Quantify using an external standard calibration curve.

  • Calculate the purity based on the relative peak areas.

Data Presentation: HPLC-UV
Analyte/ImpurityRetention Time (min)Peak Area (Hypothetical)Calculated Purity/Impurity Level (% w/w)
Ethylbenzene3.516000.16
This compound5.198400098.40
1,4-Diethylbenzene5.382000.82
1,2-Diethylbenzene5.651000.51
Triethylbenzene6.88000.08

Method Comparison Summary

FeatureqNMRGC-FIDHPLC-UV
Principle Direct proportionality of signal to number of nucleiSeparation based on volatility and interaction with stationary phaseSeparation based on partitioning between mobile and stationary phases
Quantification Primary method, often uses an internal standard of a different compoundRelative method, requires specific reference standards for each analyteRelative method, requires specific reference standards for each analyte
Selectivity Excellent for structurally different molecules, can be challenging for isomers with overlapping signalsExcellent for separating volatile isomers and related compoundsGood for separating isomers, may require method optimization
Sample Throughput Moderate, long relaxation delays can increase experiment timeHigh, automated systems allow for rapid analysis of multiple samplesHigh, especially with modern UPLC systems
Destructive NoYesNo (sample can be collected)
Advantages Absolute quantification, structural information, can identify unknown impuritiesHigh sensitivity, high resolution for volatile compounds, robustVersatile, suitable for non-volatile compounds, robust
Limitations Lower sensitivity than chromatographic methods, potential for signal overlapRequires volatile and thermally stable analytes, destructiveCan be complex to develop methods, potential for co-elution

Workflow for Purity Analysis by qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq processing Phasing & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation report Generate Purity Report calculation->report

Caption: Workflow for purity determination of this compound by qNMR.

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • qNMR stands out as a primary method that provides absolute quantification without the need for isomer-specific reference standards, offering high accuracy and structural information simultaneously. It is an excellent choice for certifying reference materials and for in-depth analysis of unknown impurities.

  • GC-FID is a highly sensitive and high-resolution technique ideal for the routine quality control of volatile compounds like this compound, especially when dealing with isomeric impurities. Its high throughput makes it suitable for process monitoring.

  • HPLC-UV offers versatility and is a robust method for the quality control of a wide range of compounds. While it can effectively separate diethylbenzene isomers, method development may be more involved compared to GC.

For comprehensive purity assessment, a combination of these techniques can be employed. For instance, qNMR can be used to assign the purity of a primary standard, which can then be used to calibrate GC or HPLC methods for routine analysis. Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as presented in this guide, will enable researchers and scientists to make informed decisions for their specific analytical challenges.

A Comparative Guide to the Identification of 1,3-Diethylbenzene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of specific aromatic compounds like 1,3-diethylbenzene (B91504) within complex matrices is a frequent analytical challenge. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given application.

Comparison of Analytical Techniques

The selection of an analytical technique for the identification of this compound is dependent on the complexity of the sample matrix, the required sensitivity, and the need for quantification. The following table summarizes the performance of common analytical methods.

TechniquePrincipleSensitivity (LOD/LOQ)SelectivityThroughputKey AdvantagesKey Disadvantages
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.LOD: <0.1 µg/L to 1 µg/L[1][2]HighHighWell-established, robust, excellent for routine quantitative analysis.[3][4][5]Co-elution of isomers in very complex mixtures can be a challenge.
GCxGC-TOFMS Two-dimensional gas chromatography provides enhanced separation, coupled with high-speed mass spectrometry.Sub-µg/g range[6]Very HighModerateSuperior separation of isomeric compounds in highly complex mixtures.[6][7][8]More complex instrumentation and data analysis.[9]
HPLC-UV/DAD/FLD Separation based on partitioning between a stationary and mobile phase, with detection by UV-Vis or fluorescence.ng/L to µg/L rangeGoodHighSuitable for less volatile or thermally labile compounds.Lower resolution for complex aromatic isomer mixtures compared to GC.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.mg to µg rangeVery HighLowUnambiguous structure elucidation without the need for reference standards.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

For liquid samples such as water or biological fluids, a purge-and-trap or headspace sampling technique is commonly employed to extract volatile organic compounds (VOCs).[10][11] For solid samples, solvent extraction followed by clean-up may be necessary.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for aromatic hydrocarbon analysis.

    • Inlet: Split/splitless inlet, with a split ratio adjusted based on the expected analyte concentration.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Acquisition Mode: Full scan mode is used for identification by comparing the acquired mass spectrum to a library (e.g., NIST).[11][12] Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of target analytes.

    • Mass Range: A typical mass range for scanning is m/z 45-450.[9]

3. Data Analysis:

Identification of this compound is achieved by matching its retention time and mass spectrum with that of a known standard.[12][13] The characteristic mass spectrum of this compound shows a molecular ion at m/z 134 and key fragment ions.[12][14] Quantification is typically performed using an internal or external standard calibration curve.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

1. Sample Preparation:

Sample preparation is similar to that for conventional GC-MS.

2. GCxGC-TOFMS Analysis:

  • First Dimension (1D) GC Column: A non-polar column is typically used for the primary separation.

  • Second Dimension (2D) GC Column: A polar column is used for the secondary separation, providing an orthogonal separation mechanism.[8]

  • Modulator: A thermal or cryogenic modulator is used to trap, focus, and re-inject small fractions of the eluent from the first column into the second. Modulation periods are typically a few seconds.[15]

  • TOF-MS: A time-of-flight mass spectrometer is essential due to its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second dimension separation.[16]

3. Data Analysis:

The data is visualized as a two-dimensional chromatogram, where compounds are separated based on their volatility in the first dimension and polarity in the second. This allows for the effective separation of isomers that may co-elute in a single-dimension GC separation.[7][8][17]

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

Liquid samples may be injected directly after filtration. Solid samples require extraction with a suitable solvent and filtration.

2. HPLC Analysis:

  • Column: A reversed-phase C18 or Phenyl-1 column is commonly used for the separation of aromatic hydrocarbons.[18][19]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a typical mobile phase.[18][20][21][22] The composition can be run in isocratic or gradient mode to optimize the separation.

  • Detector: A Diode Array Detector (DAD) or Fluorescence Detector (FLD) can be used. A DAD allows for the acquisition of the UV spectrum of the eluting peaks, aiding in identification. An FLD can provide higher sensitivity and selectivity for fluorescent aromatic compounds.[19]

3. Data Analysis:

Identification is based on the retention time of the peak corresponding to this compound compared to a standard. Quantification is performed using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

The sample containing this compound is dissolved in a deuterated solvent (e.g., CDCl3).

2. NMR Analysis:

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃).[23][24]

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the different carbon atoms in the molecule.[25]

3. Data Analysis:

The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide unambiguous structural information for the identification of this compound.[23][25]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification of this compound in a complex mixture using chromatographic techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Identification ComplexMixture Complex Mixture Extraction Extraction/Pre-concentration (e.g., Purge & Trap, SPME, LLE) ComplexMixture->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection Detection (MS, FID, UV, etc.) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Spectral Analysis DataAcquisition->PeakIntegration LibrarySearch Library Search & Retention Time Matching PeakIntegration->LibrarySearch Identification Identification of This compound LibrarySearch->Identification Quantification Quantification Identification->Quantification Quantification (Internal/External Standard) logical_relationship Start Start: Identify this compound in a Complex Mixture IsSampleVolatile Is the sample matrix and analyte volatile? Start->IsSampleVolatile IsHighComplexity Is the mixture highly complex with many isomers? IsSampleVolatile->IsHighComplexity Yes HPLC Use HPLC-UV/DAD/FLD IsSampleVolatile->HPLC No NeedQuantification Is quantitative analysis required? IsHighComplexity->NeedQuantification No GCxGC_MS Use GCxGC-TOFMS IsHighComplexity->GCxGC_MS Yes NeedStructureElucidation Is unambiguous structural elucidation required? NeedQuantification->NeedStructureElucidation No GC_MS Use GC-MS NeedQuantification->GC_MS Yes NeedStructureElucidation->GC_MS No NMR Use NMR Spectroscopy NeedStructureElucidation->NMR Yes

References

A Comparative Guide to the Quantitative Analysis of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of aromatic hydrocarbons such as 1,3-diethylbenzene (B91504) is crucial for various applications, ranging from environmental monitoring to quality control in chemical synthesis. This guide provides a comparative overview of the primary analytical techniques employed for the quantitative analysis of this compound, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The principal methods for the quantitative analysis of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic methods, while useful for qualitative identification, are less commonly employed for precise quantification in complex matrices.

Gas Chromatography (GC) stands out as the most prevalent and robust technique for analyzing volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC offers high sensitivity and selectivity. GC-MS, in particular, provides definitive identification based on the mass spectrum of the analyte, making it a gold standard for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) is another viable method, particularly when the sample matrix is not suitable for direct injection into a GC system. Typically, a reverse-phase column is used with a UV detector for the analysis of aromatic compounds. While generally less sensitive than GC for volatile hydrocarbons, HPLC can be a powerful tool, especially for less volatile derivatives or when GC is not available.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-MS and HPLC-UV for the analysis of this compound and structurally similar aromatic hydrocarbons. The data presented is a composite from various studies on alkylbenzenes and volatile organic compounds (VOCs).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.01 - 1 µg/L10 - 100 µg/L
Limit of Quantitation (LOQ) 0.05 - 5 µg/L50 - 500 µg/L
**Linearity (R²) **> 0.995> 0.99
Precision (%RSD) < 10%< 15%
Recovery 85 - 115%80 - 110%
Throughput Moderate to HighModerate
Selectivity Very HighModerate to High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard method for the quantitative analysis of this compound in a liquid sample, such as contaminated water or a solvent extract.

1. Sample Preparation:

  • Liquid Samples (e.g., Water): For trace analysis, a pre-concentration step such as purge and trap or solid-phase microextraction (SPME) is often necessary. For higher concentrations, direct liquid-liquid extraction with a solvent like dichloromethane (B109758) or hexane (B92381) can be employed.

  • Solid Samples (e.g., Soil, Tissue): Sonication-assisted solvent extraction or headspace analysis can be used to isolate this compound.

  • Internal Standard: An internal standard (e.g., deuterated this compound or another non-interfering aromatic hydrocarbon) should be added to all samples, calibration standards, and quality control samples to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • Quantifier ion: m/z 105

      • Qualifier ions: m/z 134, 91

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range of the samples.

  • Analyze the calibration standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Sample Preparation:

  • Samples should be dissolved in a solvent compatible with the mobile phase (e.g., acetonitrile).

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • An internal standard can be used for improved accuracy.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using GC-MS and HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Pre-concentration Sample->Extraction IS Internal Standard Spiking Extraction->IS GC_Injection GC Injection IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV workflow for this compound analysis.

Conclusion

The choice of analytical method for the quantitative analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification and high-confidence identification, GC-MS is the superior technique. HPLC-UV offers a viable alternative, particularly for samples that are not amenable to GC analysis. The provided protocols and workflows serve as a starting point for developing and validating a quantitative method for this compound in your specific application.

A Comparative Guide to the Solvent Properties of Diethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvent properties of the three isomers of diethylbenzene: ortho (1,2-), meta (1,3-), and para (1,4-). Understanding the distinct characteristics of each isomer is crucial for optimizing reaction conditions, purification processes, and formulation development. This document summarizes key physical and chemical properties, outlines experimental protocols for their determination, and offers a decision-making framework for solvent selection.

Comparative Data of Diethylbenzene Isomers

The solvent properties of diethylbenzene isomers are primarily dictated by the substitution pattern of the ethyl groups on the benzene (B151609) ring, which influences their molecular symmetry and intermolecular forces. The following tables summarize the key quantitative data for each isomer.

PropertyOrtho-Diethylbenzene (o-DEB)Meta-Diethylbenzene (m-DEB)Para-Diethylbenzene (p-DEB)
CAS Number 135-01-3141-93-5[1]105-05-5[2]
Molecular Formula C₁₀H₁₄[3]C₁₀H₁₄[1]C₁₀H₁₄[2]
Molecular Weight ( g/mol ) 134.22[3]134.22[1]134.22[2]

Table 1: General Properties of Diethylbenzene Isomers

PropertyOrtho-Diethylbenzene (o-DEB)Meta-Diethylbenzene (m-DEB)Para-Diethylbenzene (p-DEB)
Boiling Point (°C) 183-184180-181[1]183-184
Melting Point (°C) -31.2-83.9-42.8
Density (g/mL at 20°C) 0.8800.8640.862
Viscosity (cP at 25°C) ~0.9~0.8~0.8
Surface Tension (dyn/cm at 20°C) ~30.0~29.0~29.0
Flash Point (°C) 5551[1]56
Water Solubility (mg/L at 25°C) 71.124.024.8[4]

Table 2: Physical Properties of Diethylbenzene Isomers

PropertyOrtho-Diethylbenzene (o-DEB)Meta-Diethylbenzene (m-DEB)Para-Diethylbenzene (p-DEB)
Kauri-Butanol (Kb) Value *~95-105~95-105~95-105
Hansen Solubility Parameters (MPa⁰.⁵)
δD (Dispersion)17.7~17.7 (estimated)18.0[5]
δP (Polar)0.1~0.5 (estimated)0.0[5]
δH (Hydrogen Bonding)1.0~1.5 (estimated)0.6[5]

Table 3: Solvent Power and Solubility Parameters of Diethylbenzene Isomers

Experimental Protocols

The data presented in this guide are determined using standardized experimental methods. Below are summaries of the key protocols for measuring the solvent properties discussed.

Determination of Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol (Kb) value is a measure of the solvent power of a hydrocarbon solvent.[7][8]

  • Preparation of Kauri-Butanol Solution: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.

  • Titration: A known volume of the hydrocarbon solvent being tested is titrated into the kauri-butanol solution at a controlled temperature (25°C).

  • Endpoint Determination: The titration is continued until the solution becomes turbid, and the endpoint is the volume of solvent added to cause this turbidity.[9]

  • Calculation: The Kb value is calculated based on the volume of solvent required to reach the endpoint, with higher values indicating greater solvent power.[9]

Determination of Kinematic Viscosity (ASTM D445)

This method measures the kinematic viscosity of transparent and opaque liquids.

  • Apparatus: A calibrated glass capillary viscometer is used.

  • Procedure: A fixed volume of the liquid is drawn into the viscometer, and the time it takes for the liquid to flow under gravity between two marked points is measured at a precisely controlled temperature.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. Dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Determination of Surface Tension (ASTM D971)

This method is used to measure the interfacial tension of liquids against water, which can be adapted for surface tension measurements (liquid against air).

  • Apparatus: A tensiometer with a platinum ring (du Noüy ring method) is used.

  • Procedure: The platinum ring is immersed in the liquid and then slowly pulled through the liquid-air interface.

  • Measurement: The force required to detach the ring from the liquid surface is measured.

  • Calculation: The surface tension is calculated from this force, the radius of the ring, and a correction factor.

Visualization of Isomer Selection Logic

The choice of a specific diethylbenzene isomer as a solvent is often a trade-off between various properties. The following diagram illustrates a decision-making process for selecting the appropriate isomer based on common research and development needs.

SolventSelection start Start: Solvent Requirement solvency High Solvency Power Needed? start->solvency viscosity Low Viscosity Critical? solvency->viscosity Yes mixed Consider Mixed Isomers (Cost-effective) solvency->mixed No bp Specific Boiling Point Range? viscosity->bp Yes o_deb Use o-Diethylbenzene (Higher Polarity) viscosity->o_deb No purity High Purity/Symmetry Important? bp->purity Yes m_deb Use m-Diethylbenzene (Good balance of properties) bp->m_deb No purity->m_deb No p_deb Use p-Diethylbenzene (High Purity, Lower Viscosity) purity->p_deb Yes

Caption: Decision tree for selecting a diethylbenzene isomer solvent.

Discussion and Applications

The choice between ortho-, meta-, and para-diethylbenzene depends on the specific requirements of the application.

  • Ortho-Diethylbenzene (o-DEB): With its slightly higher polarity, as indicated by its Hansen solubility parameters, and higher water solubility, o-DEB may be a better solvent for more polar solutes compared to its isomers. However, its higher viscosity might be a drawback in applications requiring rapid mass transfer.

  • Meta-Diethylbenzene (m-DEB): This isomer often presents a good balance of properties. Its lower melting point makes it suitable for applications in colder conditions. It is a major component of commercially available mixed diethylbenzene.[10]

  • Para-Diethylbenzene (p-DEB): The symmetrical structure of p-DEB allows it to pack more efficiently in the solid state, resulting in a higher melting point compared to the meta-isomer. In the liquid state, its symmetry can lead to a slightly lower viscosity. Its high purity and specific solvent characteristics make it useful in specialized applications, such as in the production of p-xylene.[4][10]

In drug development , diethylbenzene isomers can be used as process solvents in the synthesis of active pharmaceutical ingredients (APIs), particularly for dissolving non-polar starting materials and intermediates. Their relatively high boiling points make them suitable for reactions requiring elevated temperatures. The choice of isomer can influence reaction kinetics and impurity profiles. Furthermore, their slow evaporation rate can be advantageous in certain coating and film-forming applications.[11]

Conclusion

While the three isomers of diethylbenzene share many similarities as aromatic hydrocarbon solvents, their subtle differences in physical properties and solvent power are important considerations for researchers and professionals in drug development. This guide provides a foundational comparison to aid in the informed selection of the most appropriate isomer for a given application, thereby enhancing process efficiency and product quality. For critical applications, it is always recommended to perform experimental validation of solvent performance.

References

A Comparative Toxicological Analysis of Diethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct toxicological profiles of 1,2-, 1,3-, and 1,4-diethylbenzene (B43851).

The three isomers of diethylbenzene (DEB), while structurally similar, exhibit notable differences in their toxicological profiles. This guide provides a comprehensive comparison of their effects, supported by experimental data, to inform risk assessment and guide research in relevant fields. The primary distinction lies in the significant neurotoxicity of 1,2-diethylbenzene (B43095), a property not shared by the other isomers.

Executive Summary of Toxicological Data

The following table summarizes key quantitative toxicological data for the three diethylbenzene isomers. It is important to note that much of the available data comes from studies on mixtures of isomers, with varying compositions.

Toxicological Endpoint1,2-Diethylbenzene (o-DEB)1,3-Diethylbenzene (m-DEB)1,4-Diethylbenzene (p-DEB)Diethylbenzene Isomer Mixture
Acute Oral Toxicity (LD50) No specific data foundNo specific data found> 2,000 mg/kg (rat)[1]1,200 - 6,900 mg/kg (rat)[2][3]
Acute Dermal Toxicity (LD50) No specific data foundNo specific data foundNo specific data found> 2,000 - 5,000 mg/kg (rabbit)[2]
Acute Inhalation Toxicity (LC50) No specific data foundNo specific data found> 5,000 mg/m³ (4-hour, rat)[2]> 2,100 ml/m³ (7-hour, rat)[2]
No-Observed-Adverse-Effect Level (NOAEL) Developmental: < 15 mg/kg/day (rat, oral)[2]Repeated Dose: 150 mg/kg/day (rat, oral)[2]Repeated Dose: 30 mg/kg/day (male rat, oral)[2][4]Inhalation: 34 ml/m³ (190 mg/m³)[2]
Lowest-Observed-Adverse-Effect Level (LOAEL) Neurotoxicity: 35 mg/kg/day (rat, oral)[2]Repeated Dose: 1,000 mg/kg/day (rat, oral)[2]Repeated Dose: 150 mg/kg/day (male rat, oral)[2]Hematological: 110 ml/m³ (rat, inhalation)[2]
Genotoxicity Not considered genotoxic[2]Not considered genotoxic[2]Negative in Ames test and chromosomal aberration test[4]Not genotoxic in vitro or in vivo[2][5]
Primary Target Organs Peripheral and Central Nervous System[2][5]Liver, Thyroid[2][6]Kidneys, Liver[2][6]Central Nervous System, Blood (leukopenia, lymphopenia)[2][5]

Key Toxicological Differences

The most striking difference among the isomers is the neurotoxicity associated with 1,2-diethylbenzene. This is attributed to its metabolism to 1,2-diacetylbenzene, a γ-diketone that can react with proteins, leading to peripheral and central neurotoxic effects, including limb weakness and nerve fiber changes[2][5]. In contrast, 1,3- and 1,4-diethylbenzene do not produce this neurotoxic metabolite and their toxicity is primarily directed towards the liver, thyroid, and kidneys at higher doses[2][6].

All three isomers are considered to be skin irritants but not eye irritants[2]. There is currently no evidence to suggest that any of the isomers are carcinogenic or have sensitizing effects on the skin or respiratory tract[2].

Experimental Protocols

A comprehensive toxicological evaluation of chemical substances like diethylbenzene isomers involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

General Toxicological Assessment Workflow

Toxicological Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 In Vivo Studies cluster_3 Risk Assessment in_silico In Silico Analysis (e.g., QSAR) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity physchem Physicochemical Characterization physchem->cytotoxicity genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) cytotoxicity->genotoxicity_in_vitro acute_toxicity Acute Toxicity (LD50, LC50) genotoxicity_in_vitro->acute_toxicity repeated_dose Repeated Dose Toxicity (Subacute, Subchronic) acute_toxicity->repeated_dose developmental Developmental & Reproductive Toxicity repeated_dose->developmental genotoxicity_in_vivo Genotoxicity Assays (e.g., Micronucleus Test) repeated_dose->genotoxicity_in_vivo noael_loael NOAEL/LOAEL Determination developmental->noael_loael genotoxicity_in_vivo->noael_loael risk_characterization Risk Characterization noael_loael->risk_characterization

A generalized workflow for the toxicological assessment of industrial chemicals.
Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

    • Cell Culture: Plate neuronal or other relevant cell lines in a 96-well plate and allow them to adhere.

    • Treatment: Expose the cells to a range of concentrations of the diethylbenzene isomer for a specified period (e.g., 24, 48 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Genotoxicity Assays
  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

    • Preparation: Prepare different concentrations of the test substance, with and without a metabolic activation system (S9 mix).

    • Exposure: The tester strains are exposed to the test substance.

    • Plating: The treated bacteria are plated on a minimal medium.

    • Incubation: Plates are incubated for 48-72 hours.

    • Evaluation: The number of revertant colonies is counted and compared to the control. A significant increase in revertant colonies indicates mutagenic potential.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

    • Cell Culture and Treatment: Treat cultured cells (e.g., Chinese hamster ovary cells) with the test substance, with and without metabolic activation.

    • Harvesting: After a suitable treatment period, harvest the cells.

    • Metaphase Preparation: Prepare chromosome spreads from the harvested cells.

    • Analysis: Analyze the metaphase cells for chromosomal aberrations under a microscope.

Neurotoxicity Assessment
  • In Vivo Neurotoxicity Study:

    • Animal Model: Utilize male Sprague-Dawley rats.

    • Administration: Administer the test substance (e.g., 1,2-diethylbenzene) via oral gavage or intraperitoneal injection for a specified duration.

    • Behavioral Testing: Conduct behavioral assessments such as the Morris water maze to evaluate learning and memory.

    • Motor Function: Observe for signs of motor deficits, such as limb weakness.

    • Electrophysiology: Measure nerve conduction velocity and action potential amplitude to assess peripheral nerve function.

    • Histopathology: Perform histopathological examination of central and peripheral nervous system tissues.

Metabolic Pathways

The metabolism of diethylbenzene isomers plays a crucial role in their toxicity, particularly for 1,2-diethylbenzene.

Metabolic Activation of 1,2-Diethylbenzene to a Neurotoxic Metabolite

Metabolic Pathway of 1,2-Diethylbenzene DEB 1,2-Diethylbenzene EPE 1-(2'-ethylphenyl)ethanol (major metabolite) DEB->EPE Hydroxylation DAB 1,2-Diacetylbenzene (neurotoxic metabolite) DEB->DAB Oxidative Metabolism (minor pathway) Glucuronide Glucuronide Conjugates (excreted) EPE->Glucuronide Glucuronidation ProteinAdducts Protein Adducts (pyrrole formation) DAB->ProteinAdducts Reaction with protein amino groups Neurotoxicity Peripheral & Central Neurotoxicity ProteinAdducts->Neurotoxicity

Metabolic pathway of 1,2-diethylbenzene leading to neurotoxicity.

The primary metabolic pathway for 1,2-diethylbenzene involves hydroxylation to form 1-(2'-ethylphenyl)ethanol, which is then conjugated with glucuronic acid and excreted[2]. However, a minor but critical pathway involves the oxidative metabolism of 1,2-diethylbenzene to 1,2-diacetylbenzene[2]. This γ-diketone is a reactive species that can form pyrrole (B145914) adducts with proteins, leading to the observed neurotoxicity[7].

The metabolism of 1,3- and 1,4-diethylbenzene has been less extensively studied but is known to involve the formation of various metabolites, including acids and their glycine (B1666218) and glucuronide conjugates, which are then excreted[8]. Crucially, the formation of a neurotoxic γ-diketone metabolite has not been reported for these isomers.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Diethylbenzene, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards. It is a flammable liquid that causes skin and eye irritation and can be fatal if swallowed and enters the airways.[1] It is also toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[3] This includes:

  • Chemical-impermeable gloves.[3]

  • Protective clothing.[1]

  • Eye and face protection (safety glasses or goggles).[1]

Handling and Storage Precautions:

  • Handle only in a well-ventilated area or outdoors.[1][3]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

  • Use non-sparking tools and explosion-proof electrical equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

Spill Response Protocol

In the event of a spill or leak, follow these steps immediately:

  • Evacuate: Remove all personnel from the spill area except those involved in the cleanup.[4]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[3][4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: Prevent the spill from spreading and from entering drains or surface waters.[3][5]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2][5]

  • Decontamination: Wash the spill area thoroughly after the cleanup is complete.[4]

Step-by-Step Disposal Procedure

The disposal of this compound is regulated as hazardous waste and must be conducted in compliance with federal, state, and local regulations.[4][6] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

  • Waste Classification: Chemical waste generators must first determine if the waste is classified as hazardous.[2] Given its properties, this compound is considered hazardous waste.[4]

  • Containerization: Collect waste this compound in a designated, properly labeled container that is in good condition and kept tightly closed.[1][2]

  • Storage: Store the waste container in a locked, cool, and well-ventilated area, away from incompatible materials like oxidizing agents.[2][3]

  • Engage a Licensed Disposal Facility: Contact a licensed hazardous waste disposal company to manage the treatment and disposal.[5] The material can be disposed of through controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant.[1][3] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or feed.[1][3]

  • Transportation: The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[8]

Disposal of Contaminated Packaging

Containers that held this compound must also be managed properly:

  • Reconditioning: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]

  • Disposal: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to safety and transportation.

PropertyValueSource(s)
Transport Information
UN NumberUN2049[2][3]
UN Proper Shipping NameDIETHYLBENZENE[2][3]
Transport Hazard Class3 (Flammable Liquid)[2][3]
Packing GroupIII[2][3]
Physical Properties
Flash Point56 °C
Boiling Point182 °C
Melting Point-84 °C
Safety Ratings
NFPA Flammability2 (Moderate)[4]
NFPA Reactivity0 (Minimal)[4]
Ecotoxicity
Toxicity to Fish (LC50)4.05 - 4.25 mg/L, 96h (Fathead Minnow)[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Waste Identification cluster_response Initial Response cluster_management Waste Management & Disposal cluster_packaging Contaminated Packaging start This compound Waste decision Spill or Routine Waste? start->decision spill_response Spill Protocol: 1. Evacuate & Remove Ignition Sources 2. Contain with Inert Material 3. Collect in Sealed Container decision->spill_response Spill routine_collection Routine Collection: Collect in Designated, Labeled Waste Container decision->routine_collection Routine storage Store in Cool, Well-Ventilated, Secure Area spill_response->storage routine_collection->storage classification Confirm Hazardous Waste Classification (per Local/Federal Regulations) storage->classification packaging Triple Rinse Container storage->packaging disposal_co Arrange for Licensed Hazardous Waste Disposal Service classification->disposal_co final_disposal Final Disposal: Controlled Incineration or Chemical Destruction Plant disposal_co->final_disposal packaging_decision Recycle or Dispose? packaging->packaging_decision recycle Recycle / Recondition packaging_decision->recycle Recycle dispose_pkg Puncture & Dispose (Sanitary Landfill or Incineration) packaging_decision->dispose_pkg Dispose

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1,3-Diethylbenzene, a flammable and hazardous chemical. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause serious eye and skin irritation.[1][2][3] Inhalation may lead to respiratory irritation, while ingestion can be fatal if the substance enters the airways.[2][3] It is also toxic to aquatic life with long-lasting effects.[4]

Hazard Summary Table

HazardClassificationPrecautionary Statements
Flammability Flammable Liquid, Category 3Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment and non-sparking tools.[1][2]
Health Hazards Skin Irritation, Category 2Causes skin irritation. Wash thoroughly after handling.[1][2][3]
Serious Eye Irritation, Category 2Causes serious eye irritation.[1][2][3]
Aspiration Hazard, Category 1May be fatal if swallowed and enters airways.[2]
Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation.[3]
Environmental Hazards Hazardous to the aquatic environment, long-term (Chronic) - Category 2Toxic to aquatic life with long-lasting effects. Avoid release to the environment.[1][4]

Note: No occupational exposure limits have been established for this compound. Safe work practices should always be followed.[5]

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are the most critical barriers to exposure. The following PPE is mandatory when handling this compound:

PPE Requirements Table

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Fire/flame resistant and impervious clothing. Solvent-resistant gloves.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][4]
Respiratory Full-face respirator with appropriate cartridges.Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Experimental Workflow: Handling and Storage

Safe handling and storage are crucial to prevent accidents and exposure.

Step-by-Step Handling Procedure:

  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure emergency exits and a risk-elimination area are established.[2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][4]

  • Tool Selection: Use only non-sparking tools.[1][2]

  • Dispensing: When transferring, avoid splashing and the formation of mists or aerosols.

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[2]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store separately from incompatible materials such as oxidizing agents (e.g., perchlorates, peroxides, nitrates).[5]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is non-negotiable.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.[5]

  • Isolate: Remove all sources of ignition.[5]

  • Contain: Cover the spill with dry lime, sand, or soda ash.[5]

  • Collect: Place the absorbent material into covered containers for disposal.[5]

  • Ventilate and Clean: Ventilate the area and wash it thoroughly after cleanup is complete.[5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[1][2]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains or the environment.[1]

Operational Flow for Handling this compound

Operational Flow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Ground and Bond Equipment C->D E Use Non-Sparking Tools D->E F Transfer/Dispense Chemical E->F G Properly Store Chemical F->G H Decontaminate Work Area F->H K Collect Waste in Labeled Container F->K I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J L Dispose via Approved Waste Service K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.